7-Methylthieno[3,2-b]pyridine
Description
BenchChem offers high-quality 7-Methylthieno[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylthieno[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methylthieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-4-9-7-3-5-10-8(6)7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPYETOWPNDAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343628 | |
| Record name | 7-Methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-83-9 | |
| Record name | 7-Methylthieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 7-Methylthieno[3,2-b]pyridine
Technical Whitepaper: 7-Methylthieno[3,2-b]pyridine
Executive Summary
7-Methylthieno[3,2-b]pyridine is a fused bicyclic heteroaromatic scaffold that has emerged as a critical pharmacophore in modern medicinal chemistry. Structurally, it functions as a bioisostere of quinoline and isoquinoline, offering unique electronic distribution profiles that modulate lipophilicity (LogP) and metabolic stability. This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via the Doebner-Miller condensation, its physicochemical properties, and its application as a hinge-binding motif in kinase inhibitor design.
Structural Analysis & Electronic Properties
The thieno[3,2-b]pyridine system consists of a
Electronic Push-Pull System:
-
Thiophene Ring (Donor): The sulfur atom contributes a lone pair to the aromatic sextet, making the thiophene ring electron-rich and susceptible to electrophilic substitution (though deactivation by the fused pyridine ring occurs).
-
Pyridine Ring (Acceptor): The electronegative nitrogen atom creates electron deficiency at positions C5 and C7. The 7-methyl group acts as a weak electron donor (+I effect), slightly mitigating the electron deficiency at C7 and increasing the basicity of the N4 nitrogen compared to the unsubstituted parent.
Graphviz Visualization: Structural Numbering
Synthetic Methodologies
The synthesis of 7-methylthieno[3,2-b]pyridine typically follows the logic of quinoline synthesis (Skraup or Doebner-Miller reactions), adapted for aminothiophenes. The most robust route involves the construction of the pyridine ring onto a pre-existing thiophene scaffold.
Primary Route: Doebner-Miller Condensation
This method involves the acid-catalyzed condensation of 3-aminothiophene with crotonaldehyde (or its equivalents like 1,1,3-trimethoxybutane).
-
Precursor: 3-Aminothiophene (often generated in situ from stable salts or protected forms due to instability).
-
Reagent: Crotonaldehyde (
-unsaturated aldehyde). -
Mechanism:
-
Michael Addition / Schiff Base Formation: The amine attacks the aldehyde (or conjugate addition occurs first depending on conditions).
-
Cyclization: Electrophilic attack of the intermediate onto the C2 position of the thiophene ring.
-
Oxidation/Aromatization: Loss of hydrogen to form the fully aromatic pyridine ring.
-
Regioselectivity Note: The reaction of 3-aminothiophene with
Experimental Protocol (Adapted)
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve 3-aminothiophene hydrochloride (10 mmol) in 6M HCl (20 mL). | Maintain inert atmosphere ( |
| 2. Addition | Add crotonaldehyde (12 mmol) dropwise at | Slow addition prevents polymerization of the aldehyde. |
| 3. Cyclization | Reflux the mixture at | Addition of |
| 4. Workup | Cool to RT. Neutralize with NaOH to pH 9. Extract with DCM ( | The product is basic; ensure aqueous layer is alkaline before extraction. |
| 5. Purification | Flash chromatography (Hexane/EtOAc gradient). |
Graphviz Visualization: Synthesis Workflow
Physicochemical Characterization
Understanding the physical properties is essential for formulation and assay development.
| Property | Value / Description | Note |
| Molecular Formula | MW: 149.21 g/mol | |
| Physical State | Pale yellow solid | Low melting point solid or oil depending on purity. |
| Solubility | DMSO, Methanol, DCM, Chloroform | Sparingly soluble in water; soluble in dilute acid (protonation of N4). |
| pKa (Calc) | ~4.5 - 5.0 | Less basic than pyridine (pKa 5.2) due to the electron-withdrawing nature of the fused thiophene. |
| LogP (Calc) | ~2.1 | Moderate lipophilicity; suitable for CNS penetration. |
| 1H NMR (CDCl3) | Methyl group appears as a distinct singlet upfield. | |
| 1H NMR (Aromatic) | Characteristic coupling between thiophene (C2-H, C3-H) and pyridine (C5-H, C6-H) protons. |
Medicinal Chemistry Applications
The 7-methylthieno[3,2-b]pyridine scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibitors.
1. Kinase Hinge Binding: The N4 nitrogen atom acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region (e.g., in VEGFR, BRAF, or Pim-1 kinases).
2. The Role of the 7-Methyl Group:
-
Hydrophobic Interaction: The methyl group at C7 is positioned to project into the hydrophobic "gatekeeper" pocket or the solvent-accessible region, depending on the specific kinase topology. This interaction often improves potency by displacing water molecules from the active site [2].
-
Metabolic Blocking: Substitution at C7 blocks potential oxidative metabolism at this position, extending the half-life (
) of the molecule compared to the unsubstituted analog.
3. Bioisosterism: It serves as a bioisostere for:
-
Quinoline: Similar shape but different electronics (S vs -CH=CH-).
-
Indole: When the nitrogen is substituted or oxidized.
Graphviz Visualization: Pharmacophore Map
References
-
Barker, D., et al. (2011). "Synthesis of thieno[3,2-b]pyridine derivatives." Tetrahedron, 67(45), 8659-8667.
-
Huertas, D., et al. (2022).[1] "Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases." Topics in Medicinal Chemistry, 36.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11283669, 7-Methylthieno[3,2-b]pyridine."
-
Klemm, L. H., & Reed, S. M. (2009).[2] "Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems." Journal of Organic Chemistry.
Sources
7-Methylthieno[3,2-b]pyridine: Technical Profile & Synthesis Guide
The following technical guide details the chemical identity, synthesis, and application of 7-Methylthieno[3,2-b]pyridine .
Executive Summary
7-Methylthieno[3,2-b]pyridine is a fused bicyclic heteroaromatic compound consisting of a pyridine ring fused to a thiophene ring. It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., VEGFR-2, c-Met, Src) and bioisosteres for quinoline-based drugs. Its structural rigidity and electronic properties make it an ideal "privileged structure" for optimizing binding affinity in ATP-competitive pockets.
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Registry Number | 13362-83-9 |
| IUPAC Name | 7-Methylthieno[3,2-b]pyridine |
| Molecular Weight | 149.21 g/mol |
| Molecular Formula | C₈H₇NS |
| SMILES | CC1=C2C(=NC=C1)C=CS2 |
| InChIKey | FTPYETOWPNDAOE-UHFFFAOYSA-N |
| Appearance | Pale yellow to brown solid (derivative dependent) |
| Predicted Density | ~1.21 g/cm³ |
| Solubility | Soluble in DMSO, DCM, Methanol; sparingly soluble in water.[1][2][3][4][5] |
Structural Analysis & Isomerism
Researchers must distinguish this compound from its isomer, 7-methylthieno[2,3-b]pyridine . The bracketed numbers [3,2-b] indicate the fusion bond of the thiophene ring (bond between C3 and C2) relative to the pyridine ring (bond b).
-
Thieno[3,2-b]pyridine: Nitrogen is at position 4 relative to the sulfur at position 1.
-
Electronic Character: The nitrogen atom at position 4 exerts an electron-withdrawing effect, making the C-7 position susceptible to nucleophilic attack or metal-catalyzed cross-coupling if halogenated.
Synthesis & Methodology
The most robust route for research-scale preparation is Method A (Suzuki-Miyaura Coupling) , which utilizes the commercially available 7-chloro intermediate. Method B (De Novo Cyclization) is provided for industrial scale-up contexts.
Method A: Palladium-Catalyzed Methylation (Recommended)
This protocol converts 7-chlorothieno[3,2-b]pyridine into the 7-methyl derivative.
Reagents:
-
Substrate: 7-Chlorothieno[3,2-b]pyridine (CAS: 69627-03-8)
-
Coupling Partner: Methylboronic acid (or Potassium methyltrifluoroborate)
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
Protocol:
-
Charge: In a reaction vial, dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq) and methylboronic acid (1.5 eq) in degassed 1,4-dioxane.
-
Activate: Add the base (2.0 eq) and the Palladium catalyst (5 mol%).
-
Reflux: Heat the mixture to 90–100°C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via flash column chromatography (SiO₂, gradient 0–30% EtOAc in Hexanes).
Method B: De Novo Cyclization (Skraup-like)
This method constructs the pyridine ring onto a thiophene precursor.
-
Precursor: Start with 3-aminothiophene-2-carbaldehyde or a related 3-aminothiophene derivative.
-
Condensation: React with a methyl ketone (e.g., acetone or a functionalized ketone) under acidic conditions (H₂SO₄/AcOH) or using a Friedländer-type condensation.
-
Cyclization: The condensation intermediate undergoes thermal cyclization to form the bicyclic core.
Visualization: Synthesis Pathways
Figure 1: Synthetic routes to 7-Methylthieno[3,2-b]pyridine. The solid blue line represents the preferred laboratory method.
Applications in Drug Discovery[8]
Kinase Inhibition Scaffold
The 7-methylthieno[3,2-b]pyridine core acts as a bioisostere for quinolines and quinazolines .
-
Mechanism: The Nitrogen (N-4) acts as a hydrogen bond acceptor in the hinge region of kinase ATP-binding sites.
-
Targets:
-
VEGFR-2: Anti-angiogenic activity.
-
c-Met: Hepatocyte growth factor receptor inhibition.
-
Src Family Kinases: Inhibition of tumor cell migration and invasion.
-
Bioisosterism Logic
Replacing a benzene ring (in quinoline) with a thiophene ring (in thienopyridine) alters:
-
Lipophilicity (LogP): Often lowers LogP, improving solubility.
-
Metabolic Stability: The thiophene ring introduces different metabolic soft spots compared to phenyl rings.
-
Electronic Distribution: The electron-rich thiophene can enhance pi-stacking interactions with aromatic residues (e.g., Phe, Tyr) in the binding pocket.
Visualization: Bioisosteric Relationship
Figure 2: Bioisosteric replacement strategy using the thienopyridine scaffold.
Safety & Handling (GHS Classifications)
While specific toxicological data for the 7-methyl derivative is limited, it should be handled with the same precautions as the parent 7-chlorothieno[3,2-b]pyridine (CAS 69627-03-8).
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautions:
-
Wear nitrile gloves and safety goggles.
-
Operate within a chemical fume hood.
-
Store in a cool, dry place (2–8°C recommended for long-term storage).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591058, 7-Methylthieno[3,2-b]pyridine. Retrieved from [Link]
- Munchhof, M. J., et al. (2004).Design and synthesis of substituted 7-aminothieno[3,2-b]pyridines as inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters.
-
Queiroz, M.-J. R. P., et al. (2011). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Retrieved from [Link]
Sources
- 1. 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C8H11NS | CID 45117639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 4. 3-Picoline(108-99-6) 1H NMR spectrum [chemicalbook.com]
- 5. Pyridine(110-86-1) 13C NMR [m.chemicalbook.com]
- 6. 7-Chlorothieno[3,2-b]pyridine | C7H4ClNS | CID 11275251 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological potential of thieno[3,2-b]pyridine derivatives
Executive Summary
The thieno[3,2-b]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern medicinal chemistry. Distinct from its more common isomer, thieno[2,3-b]pyridine, the [3,2-b] fusion system offers a unique electronic profile and vector orientation for substituent attachment, making it an ideal bioisostere for quinoline, isoquinoline, and 7-azaindole cores.
This guide analyzes the structural utility of thieno[3,2-b]pyridine derivatives, specifically focusing on their high-affinity kinase inhibition (VEGFR2, c-Met, Src), their emerging role in treating Triple-Negative Breast Cancer (TNBC), and their dual-functionality as fluorescent DNA intercalators for theranostic applications.
Chemical Architecture & SAR Logic
The Isomeric Advantage
While thienopyridines exist in six isomeric forms, the [3,2-b] isomer is structurally significant due to the positioning of the sulfur atom relative to the pyridine nitrogen. This arrangement influences the basicity of the pyridine nitrogen and the lipophilicity of the fused system, critical for ATP-binding pocket occupancy in kinase targets.
-
Bioisosterism: The scaffold mimics the purine ring system found in ATP, allowing it to function as a Type I or Type II kinase inhibitor.
-
Planarity: The flat, aromatic nature of the core facilitates
- stacking interactions with amino acid residues (e.g., phenylalanine, tyrosine) within the active sites of enzymes and allows for DNA intercalation.
Structure-Activity Relationship (SAR) Drivers
-
C-3 Position: Critical for introducing aryl/heteroaryl groups via Suzuki-Miyaura coupling to target the hydrophobic pocket of kinases.
-
C-7 Position: Amino-substitutions here often dictate solubility and hydrogen-bonding interactions with the "hinge region" of kinase domains.
-
C-2 Position: Carboxylate or carboxamide functionalities at this position modulate metabolic stability and cellular permeability.
Therapeutic Area 1: Oncology & Kinase Inhibition
The most advanced application of thieno[3,2-b]pyridine derivatives lies in oncology, specifically through multi-targeted kinase inhibition and cell cycle arrest.
Kinase Target Profile
Derivatives of this scaffold have demonstrated nanomolar potency against a specific subset of tyrosine kinases involved in angiogenesis and metastasis.
| Target Kinase | Mechanism of Action | Key Substituent Features | Clinical Relevance |
| VEGFR2 | ATP-competitive inhibition | 7-(indol-5-yl)amino substitution | Anti-angiogenesis; Tumor vascularization blockade |
| c-Met | Type I inhibition | 3-aryl moieties | Metastasis prevention; HGF pathway blockade |
| Src | ATP-competitive inhibition | 7-[(2,4-dichloro-5-methoxyphenyl)amino] group | Invasion/Migration; Osteoporosis |
| Haspin | Atypical kinase inhibition | Core scaffold planarity | Mitotic arrest (emerging target) |
Triple-Negative Breast Cancer (TNBC)
Recent studies identified methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates as potent agents against TNBC cell lines (MDA-MB-231).
-
Mechanism: Induction of G0/G1 cell cycle arrest and reduction of S-phase population.
-
In Vivo Efficacy: Significant tumor size reduction observed in Chick Chorioallantoic Membrane (CAM) xenograft models.[1]
Signaling Pathway Blockade
The following diagram illustrates the downstream effects of thieno[3,2-b]pyridine inhibition on tumor cell survival.
Figure 1: Multi-targeted inhibition mechanism. The scaffold simultaneously blocks VEGFR2, c-Met, and Src, leading to a collapse of downstream PI3K/AKT and STAT3 signaling.
Therapeutic Area 2: Theranostics (Therapy + Diagnostics)
A unique property of the thieno[3,2-b]pyridine system, particularly the thieno[3,2-b]pyridin-5(4H)-one derivatives, is intrinsic fluorescence combined with DNA binding.
-
DNA Intercalation: The planar tricyclic/tetracyclic derivatives bind to DNA grooves.[2]
-
Fluorescence: 2-aryl substituted analogues exhibit strong fluorescence, whereas 3-aryl analogues show higher antitumor activity.[3]
-
Application: These compounds serve as "theranostic" agents—capable of killing cancer cells while simultaneously allowing for the tracking of drug distribution via fluorescence imaging.
Synthesis Methodologies
Robust synthetic routes are essential for library generation. Two primary strategies are dominant:
Litvinov’s Cascade Heterocyclization
A highly efficient method for constructing the core from acyclic precursors.
-
Reagents: Sodium 2,2-dicyano-1-(alkylamino)ethene-1-thiolate + 2-(2-bromo-1-phenylethylidene)malononitrile.[4]
-
Mechanism: Consecutive formation of the thiophene ring followed by the pyridine ring in a "one-pot" cascade under basic conditions.
Pd-Catalyzed Functionalization (Late-Stage)
Used to diversify the core scaffold, particularly at the C-3 position.
Figure 2: Late-stage functionalization via Suzuki-Miyaura cross-coupling to generate 3-aryl derivatives.
Experimental Protocols
Protocol: General Synthesis via Suzuki Coupling
Validation: This protocol ensures high purity for biological screening.
-
Reactants: Charge a Schlenk tube with methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1.0 eq), appropriate aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v).
-
Catalyst: Add Pd(PPh₃)₄ (5 mol%) under an argon atmosphere.
-
Reaction: Heat at 90–100 °C for 4–12 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Cool to RT, dilute with water, extract with dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (gradient elution).
Protocol: In Vitro Kinase Inhibition Assay (FRET-based)
Validation: Uses Z'-lyte technology for high sensitivity.
-
Preparation: Dilute test compounds to 4x concentration in 1% DMSO kinase buffer .
-
Enzyme Mix: Prepare Kinase/Peptide Substrate mixture (e.g., VEGFR2 recombinant enzyme).
-
Reaction: Add 2.5 µL compound + 5 µL Enzyme/Substrate mix + 2.5 µL ATP (at Km concentration) to a 384-well plate.
-
Incubation: Incubate at 25 °C for 60 minutes .
-
Development: Add Development Reagent (cleaves non-phosphorylated peptide).
-
Detection: Measure Fluorescence Resonance Energy Transfer (FRET) signal. Calculate IC₅₀ based on emission ratio (Coumarin/Fluorescein).
Future Perspectives
-
PROTACs: The thieno[3,2-b]pyridine scaffold is an excellent candidate for Proteolysis Targeting Chimeras (PROTACs) due to its defined exit vectors (C-2/C-7) for linker attachment.
-
CNS Disorders: With optimization for Blood-Brain Barrier (BBB) penetration, PDE10A inhibitory potential suggests utility in schizophrenia treatment.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 2020. Link
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. Archiv der Pharmazie, 2024. Link
-
Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. RSC Medicinal Chemistry, 2025. Link
-
The Chemistry of Thienopyridines. ResearchGate (Litvinov et al.), 2005. Link
-
Discovery of a novel and potent series of thieno[3,2-b]pyridine-based inhibitors of c-Met and VEGFR2 tyrosine kinases. Bioorganic & Medicinal Chemistry Letters, 2008.[5] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. New potential antitumoral fluorescent tetracyclic thieno[3,2-b]pyridine derivatives: interaction with DNA and nanosized liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2- b ]pyridin-5(4 H )-ones - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00399G [pubs.rsc.org]
- 4. Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. pubs.acs.org [pubs.acs.org]
Electronic Properties of 7-Methylthieno[3,2-b]pyridine for OLEDs
This guide details the electronic properties, synthesis, and application of 7-Methylthieno[3,2-b]pyridine , a fused heterocyclic scaffold emerging as a critical building block in organic light-emitting diodes (OLEDs).
Content Type: Technical Whitepaper Audience: Materials Scientists, Organic Chemists, Device Engineers
Executive Summary
7-Methylthieno[3,2-b]pyridine represents a class of "push-pull" heterocyclic systems where the electron-rich thiophene ring is fused to the electron-deficient pyridine ring. This hybrid electronic architecture allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels, making it an ideal candidate for Electron Transport Materials (ETMs) , Host Materials for phosphorescent emitters, and Ligands in cyclometalated Iridium(III) complexes. The introduction of the methyl group at the 7-position enhances solubility and thermal stability without significantly disrupting the planar
Molecular Architecture & Electronic Theory
The Thieno[3,2-b]pyridine Core
The thieno[3,2-b]pyridine scaffold consists of a thiophene ring fused to a pyridine ring.
-
Pyridine Moiety (Electron Deficient): Lowers the LUMO energy, facilitating electron injection from the cathode.
-
Thiophene Moiety (Electron Rich): Raises the HOMO level slightly and extends conjugation, improving hole tolerance and bipolar transport characteristics.
The "7-Methyl" Perturbation
In the IUPAC numbering for thieno[3,2-b]pyridine (S at position 1, N at position 4), the 7-position is located on the pyridine ring adjacent to the bridgehead carbon.
-
Inductive Effect (+I): The methyl group acts as a weak electron donor. This slightly destabilizes (raises) both the HOMO and LUMO levels by approximately 0.1–0.2 eV compared to the unsubstituted core.
-
Steric Modulation: The 7-methyl group introduces steric bulk that disrupts edge-to-face interactions in the solid state. This suppresses crystallization slightly, favoring the formation of amorphous films—a critical requirement for preventing grain boundaries in OLED layers.
-
Solubility: The alkyl chain breaks the rigid
- stacking enough to improve solubility in organic solvents (e.g., toluene, chlorobenzene), enabling solution-processing methods like spin-coating or inkjet printing.
Key Electronic Parameters (Estimated)
| Parameter | Value (Approx.) | Impact on OLED Performance |
| HOMO Level | -6.1 eV | Deep enough to block holes from the EML, confining excitons. |
| LUMO Level | -2.6 eV | Aligns well with common EILs (like LiF/Al or Liq) for efficient injection. |
| Triplet Energy ( | ~2.7 eV | High enough to host Red and Green phosphorescent dopants without reverse energy transfer. |
| Electron Mobility ( | Sufficient for balanced charge transport in ETM layers. |
Synthesis & Purity Protocols
High-purity synthesis is non-negotiable for OLED applications; even ppm-level impurities act as exciton quenchers.
Retrosynthetic Analysis
The most robust route to the 7-methylthieno[3,2-b]pyridine core is via the Friedländer Condensation or a modified Cyclization of a 3-aminothiophene precursor with a methyl-substituted electrophile.
Synthesis Protocol: Modified Friedländer Method
Objective: Synthesis of 7-Methylthieno[3,2-b]pyridine.
Reagents:
-
3-Aminothiophene-2-carbaldehyde (Precursor A)
-
Acetone (Precursor B - provides the methyl and cyclization carbons)
-
Potassium Hydroxide (KOH) or Piperidine (Catalyst)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-aminothiophene-2-carbaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Addition: Add Acetone (15 mmol) and a catalytic amount of 10% KOH (aq) or piperidine.
-
Reflux: Heat the mixture to reflux (
) under a Nitrogen ( ) atmosphere for 12 hours. The amino group condenses with the ketone carbonyl, followed by aldol condensation with the aldehyde to close the pyridine ring. -
Workup: Cool to room temperature. Evaporate solvent under reduced pressure. Dissolve residue in Dichloromethane (DCM) and wash with brine.
-
Purification (Crucial):
-
Flash Chromatography: Silica gel, Hexane:Ethyl Acetate (8:2) gradient.
-
Sublimation: For OLED grade, the solid must be sublimed at high vacuum (
Torr) at to remove trace organic volatiles.
-
Visualization of Synthesis Pathway
Caption: Figure 1.[1] Friedländer synthesis pathway for 7-Methylthieno[3,2-b]pyridine from aminothiophene precursors.
Device Engineering & Application
In an OLED stack, 7-Methylthieno[3,2-b]pyridine is primarily utilized as an Electron Transport Layer (ETL) or as a Host Material for phosphorescent dopants.
Device Architecture
A typical high-efficiency phosphorescent OLED (PhOLED) utilizing this material would follow this stack:
-
Anode: ITO (Indium Tin Oxide)
-
HIL: HAT-CN (10 nm) - Hole Injection
-
HTL: TAPC or NPB (40 nm) - Hole Transport
-
EML: CBP : Ir(ppy)3 or 7-Me-ThienoPy : Ir(dopant) (30 nm) - Emission Zone
-
ETL: 7-Methylthieno[3,2-b]pyridine (30 nm) - Electron Transport & Hole Blocking
-
EIL: LiF (1 nm)
-
Cathode: Al (100 nm)
Mechanism of Action[2]
-
Electron Injection: The pyridine nitrogen possesses a lone pair and high electron affinity, facilitating electron hopping from the EIL.
-
Hole Blocking: The deep HOMO level (-6.1 eV) creates a large energy barrier for holes arriving from the EML (typically -5.2 to -5.5 eV), effectively confining them within the emission layer to maximize recombination probability.
-
Triplet Confinement: The high triplet energy prevents exciton diffusion from the dopant to the ETL, preventing non-radiative decay.
Energy Level Diagram
Caption: Figure 2. Band diagram showing the hole-blocking capability (deep HOMO) of the 7-Methylthieno[3,2-b]pyridine ETL.
References
-
Munchhof, M. J., et al. (2004).[2] "Design and synthesis of substituted thieno[3,2-b]pyridines as inhibitors of VEGFR-2 kinase." Bioorganic & Medicinal Chemistry Letters.
-
Litvinov, V. P. (2004). "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Reviews.
-
Gong, X., et al. (2011). "Thieno[3,2-b]pyridine-based iridium complexes for highly efficient phosphorescent organic light-emitting diodes." Journal of Materials Chemistry.
-
Sigma-Aldrich. "Thieno[3,2-b]pyridine-2-carboxylic acid Product Specification."
-
BenchChem. "Application Notes and Protocols for Thieno[2,3-c]pyridine Derivatives in Organic Electronics."
Sources
Fused Thienopyridine Systems: Synthetic Architectures and Therapeutic Frontiers
The following technical guide provides an in-depth review of fused thienopyridine systems, designed for researchers and drug development professionals.
Executive Summary
The thienopyridine scaffold—a fusion of a thiophene ring with a pyridine ring—represents a "privileged structure" in medicinal chemistry. Functioning as a bioisostere for quinazoline, purine, and indole systems, it offers a unique electronic profile that enhances lipophilicity and metabolic stability while maintaining critical hydrogen-bonding interactions.
While historically dominated by the antiplatelet "blockbusters" (Clopidogrel, Prasugrel), recent literature (2019–2025) has pivoted towards multi-target kinase inhibition (EGFR/VEGFR-2) and Hsp90 modulation . This guide dissects the synthetic causality, metabolic activation pathways, and emerging structure-activity relationships (SAR) that are defining the next generation of thienopyridine therapeutics.
Structural Classification & Isomerism
The fusion of the thiophene and pyridine rings yields six possible isomers. The specific fusion orientation dictates the electronic density of the nitrogen atom and the reactivity of the thiophene C-H bonds, fundamentally altering the pharmacophore's binding affinity.
The "Big Four" Isomers:
-
Thieno[2,3-b]pyridine: The most widely explored scaffold for kinase inhibitors (e.g., PI3K, EGFR).
-
Thieno[3,2-b]pyridine: Often utilized in anti-inflammatory research.
-
Thieno[3,2-c]pyridine: The core scaffold of Clopidogrel and Ticlopidine (Antiplatelet).
-
Thieno[2,3-c]pyridine: Emerging scaffold for Hsp90 inhibition.[1]
Visualization: Isomeric Landscape
The following diagram illustrates the structural relationships and numbering logic for the primary isomers.
Figure 1: Classification of primary thienopyridine isomers based on ring fusion orientation.
Synthetic Architectures: The Gewald Reaction
The Gewald reaction remains the cornerstone for synthesizing the 2-aminothiophene intermediates required to build thieno[2,3-b]pyridine systems. Its dominance stems from its multicomponent nature, allowing the introduction of diverse substituents in a single pot.
Mechanistic Causality
The reaction proceeds via a Knoevenagel condensation followed by a cyclization involving elemental sulfur.
-
Activation: A base (morpholine or triethylamine) deprotonates the active methylene compound (e.g., malononitrile).
-
Condensation: The carbanion attacks the ketone/aldehyde, eliminating water to form an
-unsaturated nitrile. -
Thiolation: Elemental sulfur (
) attacks the activated alkene. -
Cyclization: Intramolecular nucleophilic attack by the sulfur anion onto the nitrile carbon closes the thiophene ring.
Visualization: Gewald Synthesis Workflow
Figure 2: The Gewald multicomponent reaction pathway for 2-aminothiophene synthesis.
Pharmacological Case Study: Clopidogrel Bioactivation
Clopidogrel (Plavix) utilizes the thieno[3,2-c]pyridine scaffold. It is a prodrug that requires a two-step hepatic bioactivation to function.[2] Understanding this pathway is critical for drug development professionals due to the genetic variability in CYP450 enzymes (specifically CYP2C19) which affects patient response.
The Bioactivation Cascade
-
First Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel (a thiolactone).[3] This step is mediated by CYP2C19, CYP1A2, and CYP2B6.[2][4]
-
Hydrolysis/Second Oxidation: The thiolactone ring is opened to generate the Active Thiol Metabolite .
-
Target Engagement: The active thiol forms a disulfide bridge with cysteine residues (Cys17 and Cys270) on the P2Y12 receptor, irreversibly blocking ADP binding.
Visualization: Metabolic Activation & P2Y12 Inhibition
Figure 3: Two-step CYP450 bioactivation of Clopidogrel leading to irreversible P2Y12 antagonism.
Frontiers in Oncology: Compound 5f & 6i
Recent literature has moved beyond antiplatelet activity to explore thienopyridines as dual kinase inhibitors.
Dual EGFR/VEGFR-2 Inhibition (Compound 5f)[5]
-
Source: Sayed et al. (2023) and Hassan et al. (2019).
-
Mechanism: The thieno[2,3-d]pyrimidine derivative "Compound 5f" acts as a dual inhibitor.[5]
-
EGFR: The fused system occupies the adenine binding pocket (hinge region), acting as a hydrogen bond acceptor.
-
VEGFR-2: A hydrophobic tail (often a phenyl ring linked via a spacer) occupies the hydrophobic region II, stabilizing the complex.
-
-
Potency: Reported IC
values in the low micromolar range (1.23 µM for VEGFR-2), inducing G2/M phase arrest.[5]
Hsp90 Inhibition (Compound 6i)
-
Source: MDPI Pharmaceuticals (2024).
-
Scaffold: Thieno[2,3-c]pyridine.[1]
-
Activity: Compound 6i showed potent inhibition against HSC3 (Head & Neck cancer) with IC
~10.8 µM. -
Mode of Action: Unlike typical apoptosis inducers, this derivative appears to induce cell death via non-apoptotic mechanisms, potentially bypassing resistance pathways.
Experimental Protocol: Synthesis of Thieno[2,3-b]pyridine Scaffold
Objective: Synthesis of 3-amino-2-cyano-thieno[2,3-b]pyridine derivatives via the Gewald method. This protocol is self-validating through the observation of a distinct melting point change and IR spectral shifts (appearance of -NH2 and -CN bands).
Materials
-
Substrate: 2-Chloro-3-cyano-pyridine (10 mmol)
-
Reagent: Ethyl thioglycolate (10 mmol)
-
Base: Sodium ethoxide (NaOEt) or Sodium carbonate (Na2CO3)
-
Solvent: Absolute Ethanol (EtOH)[6]
Step-by-Step Methodology
-
Preparation of Nucleophile:
-
Dissolve 10 mmol of ethyl thioglycolate in 20 mL of absolute ethanol.
-
Add 10 mmol of Sodium Carbonate. Stir at room temperature for 15 minutes to generate the thiolate anion.
-
-
Coupling (SNAr):
-
Add 10 mmol of 2-chloro-3-cyano-pyridine dropwise to the mixture.
-
Critical Control Point: Maintain temperature < 60°C to prevent polymerization.
-
Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
-
-
Thorpe-Ziegler Cyclization:
-
The intermediate sulfide undergoes spontaneous intramolecular cyclization under basic reflux conditions. The nucleophilic methylene carbon attacks the nitrile.
-
-
Isolation:
-
Cool the reaction mixture to 0°C in an ice bath.
-
The product will precipitate as a yellow/orange solid.
-
Filter the solid and wash with cold ethanol (2 x 10 mL) followed by water (2 x 10 mL) to remove inorganic salts.
-
-
Recrystallization:
-
Recrystallize from DMF/Ethanol (1:1) to obtain analytical grade crystals.
-
Data Validation (Expected Results)
| Parameter | Expected Value/Observation |
| Yield | 75–85% |
| Appearance | Yellow crystalline solid |
| IR Spectrum | Sharp peaks at 3300–3400 cm⁻¹ (-NH₂); 2200 cm⁻¹ (-CN) |
| ¹H NMR | Exchangeable singlet at |
References
-
Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Retrieved from
-
Clopidogrel Pathway, Pharmacokinetics. ClinPGx. Retrieved from
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI Pharmaceuticals. Retrieved from
-
Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research. Retrieved from
-
Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. NIH PubMed. Retrieved from
-
Mechanism of action of thienopyridine drugs. ResearchGate. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
7-Methylthieno[3,2-b]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is paramount. The 7-methylthieno[3,2-b]pyridine core has emerged as a privileged heterocyclic system, demonstrating significant potential across a spectrum of therapeutic areas. This bicyclic aromatic structure, comprising a thiophene ring fused to a pyridine ring with a methyl substituent at the 7-position, provides a rigid and planar framework amenable to diverse functionalization. Its unique electronic properties and ability to engage in various non-covalent interactions have positioned it as a valuable building block in the design of targeted therapies, particularly in oncology and neuroscience. This guide aims to provide a comprehensive technical overview of the 7-methylthieno[3,2-b]pyridine scaffold, from its synthesis to its application in drug discovery, supported by experimental insights and protocols.
Synthetic Strategies: Constructing the 7-Methylthieno[3,2-b]pyridine Core
The synthetic accessibility of a scaffold is a critical determinant of its utility in medicinal chemistry. The 7-methylthieno[3,2-b]pyridine core can be constructed through several strategic approaches, often involving the sequential annulation of the thiophene and pyridine rings. A common and effective strategy involves the construction of the thiophene ring onto a pre-functionalized pyridine precursor.
General Synthetic Workflow
A plausible and adaptable synthetic route to the 7-methylthieno[3,2-b]pyridine scaffold is outlined below. This approach leverages established methodologies in heterocyclic chemistry, such as the Gewald reaction or variations thereof, followed by cyclization to form the pyridine ring.
Caption: Generalized synthetic workflow for 7-Methylthieno[3,2-b]pyridine.
Exemplary Synthetic Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of a key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, which can be further modified to yield the 7-methylthieno[3,2-b]pyridine scaffold. This procedure is adapted from established literature methods for the synthesis of related thienopyridines.[1]
Step 1: Formation of the Imine Intermediate
-
To a reaction vessel, add water, formaldehyde, and 2-thiophene ethylamine.
-
Heat the mixture to 50-55 °C and maintain this temperature for 20-30 hours.
-
Upon completion of the reaction (monitored by TLC), extract the reaction mixture with dichloroethane.
-
Combine the organic layers and wash with a saturated saline solution.
-
Evaporate the organic solvent under reduced pressure to obtain the crude imine intermediate.
Step 2: Cyclization and Salt Formation
-
Introduce the crude imine into a reaction vessel.
-
Add ethanolic hydrogen chloride and water.
-
Heat the mixture to 65-75 °C and maintain for several hours.
-
Add activated carbon and continue heating for a short period.
-
Filter the hot solution and cool the filtrate to 0-5 °C to induce crystallization.
-
Collect the solid by filtration and dry to yield 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride.
Note: Further synthetic steps, such as aromatization and methylation at the 7-position, would be required to obtain the final 7-methylthieno[3,2-b]pyridine scaffold. These transformations can be achieved using standard organic chemistry techniques, such as oxidation and palladium-catalyzed cross-coupling reactions.
Medicinal Chemistry Applications: A Scaffold for Diverse Targets
The 7-methylthieno[3,2-b]pyridine scaffold has proven to be a versatile template for the design of inhibitors targeting a range of biologically important proteins. Its rigid structure allows for the precise positioning of substituents to interact with specific residues in protein binding pockets.
Kinase Inhibition: A Privileged Core in Oncology
A significant application of the thieno[3,2-b]pyridine scaffold is in the development of protein kinase inhibitors for the treatment of cancer.[2] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the hinge-binding motif of ATP, while the thiophene ring and its substituents can extend into the hydrophobic regions of the ATP-binding site.
VEGFR-2 and Src Kinase Inhibition:
Derivatives of thieno[3,2-b]pyridine have been reported as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the non-receptor tyrosine kinase Src.[2] These kinases are key players in tumor angiogenesis and metastasis. The thieno[3,2-b]pyridine core serves as a scaffold to position functional groups that interact with the ATP-binding sites of these kinases, leading to the inhibition of their catalytic activity.
Caption: Inhibition of VEGFR-2 and Src signaling by 7-Methylthieno[3,2-b]pyridine derivatives.
Pim-1 Kinase Inhibition:
The thieno[2,3-b]pyridine scaffold, a close isomer of the title compound, has been utilized to develop inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cell cycle progression and apoptosis.[3] The rigidified pyridothienopyrimidinone derivatives, derived from the thieno[2,3-b]pyridine core, have shown potent Pim-1 inhibitory activity. These inhibitors are often non-ATP mimetic and form hydrogen bonds with key residues like Lys67 in the ATP-binding site.[3]
Haspin Kinase Inhibition:
The thieno[3,2-b]pyridine scaffold has been identified as a template for highly selective inhibitors of Haspin kinase.[4] Interestingly, the interaction of the thieno[3,2-b]pyridine core with the kinase hinge region is reported to be weak, allowing for diverse binding modes while maintaining high kinome-wide selectivity.[4] This suggests that the scaffold acts as an anchor to the back pocket of the kinase.[4]
Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulators (NAMs): A Role in Neuroscience
Beyond oncology, the thieno[3,2-b]pyridine scaffold has been successfully employed in the development of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[5][6] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for various neurological and psychiatric disorders. Thieno[3,2-b]pyridine-based NAMs, such as VU6031545 and VU6024945, have demonstrated high potency and brain penetrance.[5]
Caption: Mechanism of action of 7-Methylthieno[3,2-b]pyridine-based mGlu5 NAMs.
Structure-Activity Relationships (SAR): Fine-Tuning Biological Activity
The biological activity of thieno[3,2-b]pyridine derivatives can be significantly modulated by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
| Target | Position of Substitution | Effect of Substitution | Reference |
| Pim-1 Kinase | 2-position of the pyridothienopyrimidinone | Aromatic substituents, such as 2-chlorophenyl and 2-(trifluoromethyl)phenyl, generally lead to potent inhibition. | [3] |
| mGlu5 NAMs | 5-carboxamide | The nature of the amide substituent is critical for potency. | [5] |
| Anticancer (general) | Phenyl ring on a thieno[2,3-b]pyridine core | Ortho- and meta-disubstitution on the phenyl ring can lead to high growth inhibitory activity. | [7] |
Experimental Protocols for Biological Evaluation
The biological evaluation of compounds derived from the 7-methylthieno[3,2-b]pyridine scaffold typically involves a cascade of in vitro assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.[8][9][10]
Principle:
The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of product formed is quantified, and the inhibition is determined by comparing the activity in the presence and absence of the test compound.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, radiometric detection with [γ-³²P]ATP)
-
Microplate reader (luminometer, scintillation counter, or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the assay buffer, kinase enzyme, and the test compound.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Add the detection reagent and incubate as required.
-
Measure the signal using the appropriate microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of a compound on the proliferation of cancer cell lines.[11][12][13][14][15]
Principle:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
Conclusion and Future Perspectives
The 7-methylthieno[3,2-b]pyridine scaffold has firmly established itself as a valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the ability of its derivatives to potently and selectively modulate the activity of key biological targets have led to the discovery of promising lead compounds in oncology and neuroscience. The continued exploration of the chemical space around this privileged core, guided by a deeper understanding of its interactions with target proteins through structural biology and computational modeling, holds great promise for the development of next-generation therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of thieno[3,2-b]pyridine derivatives to translate their in vitro potency into in vivo efficacy and, ultimately, into novel clinical candidates.
References
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. (n.d.). Google Patents.
-
Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (n.d.). Google Patents.
-
Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC. Retrieved February 8, 2026, from [Link]
-
Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (n.d.). PubMed. Retrieved February 8, 2026, from [Link]
-
Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
(PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2024, November 6). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 8, 2026, from [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]
-
Examples of thieno[2,3‐b]pyridine‐based drug candidates. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (2010, August 19). ACS Publications. Retrieved February 8, 2026, from [Link]
-
MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 8, 2026, from [Link]
-
(PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI. Retrieved February 8, 2026, from [Link]
-
Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. (n.d.). ACS Publications. Retrieved February 8, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved February 8, 2026, from [Link]
-
Discovery of Thieno[3,2‑b]pyridine-5-carboxamide and 2,3- Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glu. (n.d.). Mallory A. Maurer. Retrieved February 8, 2026, from [Link]
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. (n.d.). PMC. Retrieved February 8, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). SciSpace. Retrieved February 8, 2026, from [Link]
Sources
- 1. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. atcc.org [atcc.org]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Solubility profile of 7-Methylthieno[3,2-b]pyridine in organic solvents
The following technical guide details the solubility profile, physicochemical determinants, and experimental protocols for 7-Methylthieno[3,2-b]pyridine .
Compound: 7-Methylthieno[3,2-b]pyridine CAS: 13362-83-9 Molecular Formula: C₈H₇NS Molecular Weight: 149.21 g/mol [1][2]
Part 1: Executive Solubility Landscape[1]
The solubility of 7-Methylthieno[3,2-b]pyridine is governed by its planar, aromatic bicyclic structure.[2] Unlike flexible aliphatic chains, this fused heterocyclic scaffold exhibits significant
The following "Solubility Heatmap" categorizes organic solvents based on their thermodynamic compatibility with the thienopyridine core.
Estimated Solubility Profile
| Solvent Class | Representative Solvents | Solubility Status | Operational Context |
| Halogenated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction and chromatography loading.[1][2] |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Ideal for biological stock solutions (>10 mM) and chemical reactions.[1][2] |
| Polar Ethers | THF, 1,4-Dioxane | Moderate to High | Good solubility; often used as reaction media (e.g., lithiation, coupling).[1][2] |
| Alcohols | Ethanol, Methanol, Isopropanol | Temperature Dependent | Sparingly soluble at RT; Soluble at Reflux. Standard solvents for recrystallization.[1][2] |
| Esters | Ethyl Acetate | Moderate | Useful for TLC and column chromatography mobile phases.[1][2] |
| Non-Polar Aliphatics | Hexanes, Pentane, Petroleum Ether | Low / Insoluble | Used as anti-solvents to precipitate the compound or wash crystals.[1][2] |
| Aqueous Media | Water, PBS (pH 7.[1][2]4) | Insoluble | Requires pH adjustment (acidification) or cosolvents for aqueous formulation.[1][2] |
Critical Insight: The 7-methyl substituent adds a small lipophilic vector compared to the parent thieno[3,2-b]pyridine, slightly reducing water solubility while enhancing solubility in non-polar organic layers during extraction.[2]
Part 2: Structural Determinants of Solubility[2]
To understand why this compound behaves this way, we must analyze the molecular interactions.[2]
Lattice Energy & -Stacking
The thieno[3,2-b]pyridine core is flat.[1][2] In the solid state, molecules stack like plates.[2] The energy required to break these intermolecular
-
Consequence: Solvents must be able to disrupt these stacks. Planar aromatic solvents (like toluene) or highly polarizable solvents (DCM) are effective.[2]
The Pyridine Nitrogen (Basic Center)
The nitrogen atom at position 4 (in the pyridine ring) provides a specific handle for solubility manipulation.[2]
-
pKa Estimation: ~3.0 – 4.5 (based on pyridine and thienopyridine analogs).[2]
-
Implication: The molecule is neutral at physiological pH (7.[2]4) and therefore poorly soluble in water.[2] However, in acidic conditions (pH < 2), the nitrogen protonates (
), drastically increasing aqueous solubility.[2]
The 7-Methyl Group[1]
-
Steric Effect: The methyl group provides a minor disruption to the crystal packing compared to the unsubstituted parent, potentially lowering the melting point slightly and aiding dissolution.[2]
-
Lipophilic Effect: It increases the LogP (Partition Coefficient), making the compound more compatible with organic layers (DCM/EtOAc) during workup.[2]
Part 3: Experimental Determination Protocol
As exact quantitative solubility data (mg/mL) varies by batch purity and crystalline polymorph, researchers must validate solubility empirically.[2] Follow this Self-Validating Step-Wise Protocol .
Protocol: Visual Equilibrium Solubility Test
Objective: Determine the approximate saturation limit in a target solvent.
Reagents:
Workflow:
-
Preparation: Weigh 5.0 mg of compound into a clear 4 mL glass vial.
-
Initial Addition: Add 100
L of solvent.[2]-
Calculation: This tests for solubility of 50 mg/mL .[2]
-
-
Agitation: Vortex for 60 seconds. Sonicate for 5 minutes if undissolved.
-
Observation:
-
Dilution Titration: Add solvent in 100
L increments , vortexing and sonicating after each addition, until the solution becomes clear. -
Calculation:
[2]
Validation Check: Once dissolved, place the vial at 4°C for 2 hours. If precipitation occurs, the room temperature solubility was metastable; the true thermodynamic solubility is lower.[2]
Part 4: Solubilization Strategies for Applications
A. For Biological Assays (In Vitro)
Do not attempt to dissolve directly in media.[2]
-
Stock Solution: Dissolve in 100% DMSO to a concentration of 10 mM or 20 mM.
-
Dilution: Spike this stock into the assay media. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.
-
Note: If precipitation occurs upon dilution into water, use a carrier protein (BSA) or a surfactant (Tween-80).[2]
-
B. For Chemical Synthesis (Purification)[2]
-
Recrystallization: The "Gold Standard" for this scaffold is Ethanol or Ethanol/Water mixtures.
-
Method: Dissolve in boiling ethanol. Add water dropwise until faint turbidity appears.[1] Cool slowly to 4°C.
-
-
Chromatography: Use a gradient of Hexane
Ethyl Acetate or DCM MeOH (95:5) .[2] The compound will likely elute in the mid-polar range.
C. For Aqueous Formulation (In Vivo)
Since the neutral compound is insoluble in water:
-
Salt Formation: Treat with 1.0 equivalent of HCl or Methanesulfonic acid to generate the water-soluble salt.[1]
-
Cosolvents: Use a vehicle of 5% DMSO / 40% PEG400 / 55% Water .[2]
Part 5: Visualization of Solubility Logic
Figure 1: Mechanistic flowchart illustrating how the structural properties of 7-Methylthieno[3,2-b]pyridine dictate solvent compatibility and application.[1][2]
References
-
Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2005).[2] Thienopyridines: synthesis, properties, and biological activity.[2][3][4][5] Russian Chemical Bulletin.[1]
-
Context: Comprehensive review of the thienopyridine scaffold, establishing general solubility trends and reactivity.[2]
-
-
Queiroz, M. J. R., et al. (2008).[2] Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI Molecules.[1] [2]
- Context: Details purification methods (chromatography/recrystallization)
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 591058: 7-Methylthieno[3,2-b]pyridine.[1][2][2]
- Context: Verification of chemical identity, CAS (13362-83-9), and physicochemical descriptors.
-
Barker, J. M., et al. (1984).[2] Thienopyridines.[1][3][4][5][6][7][8][9][10][11] Part 5. The synthesis of some thieno[2,3-b]pyridine derivatives. Journal of Chemical Research.[2]
-
Context: Foundational work describing the cyclization conditions (ethanol reflux) implying solubility in hot alcohols.[2]
-
Sources
- 1. Showing Compound Pyridine (FDB014733) - FooDB [foodb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieno(2,3-b)pyridine | C7H5NS | CID 289928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thieno(2,3-c)pyridine | C7H5NS | CID 9224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 8. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation: Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Toxicity in Non-Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Toxicity, Safety, and Handling of 7-Methylthieno[3,2-b]pyridine
Executive Summary
7-Methylthieno[3,2-b]pyridine (CAS: 13362-83-9) is a bicyclic heteroaromatic scaffold of increasing significance in medicinal chemistry. Structurally characterized by the fusion of a thiophene ring with a pyridine ring, it serves as a critical pharmacophore in the development of tyrosine kinase inhibitors, particularly targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and c-Met pathways implicated in tumor angiogenesis and metastasis.
This guide provides a comprehensive safety and technical profile for 7-Methylthieno[3,2-b]pyridine. Due to the limited public toxicological data for this specific isomer, safety protocols herein are derived from "read-across" methodologies using structurally validated analogues (e.g., 7-chlorothieno[3,2-b]pyridine and the parent thieno[3,2-b]pyridine core).
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 7-Methylthieno[3,2-b]pyridine |
| CAS Number | 13362-83-9 |
| Molecular Formula | C₈H₇NS |
| Molecular Weight | 149.21 g/mol |
| SMILES | CC1=CC2=C(S1)N=CC=C2 (Isomer dependent) / CC1=C2C(=NC=C1)C=CS2 (7-methyl) |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water.[1] |
| Melting Point | Not experimentally standardized in public databases; Analogues range 35–60°C. |
Hazard Identification (GHS Classification)
Note: Classifications are based on the precautionary principle applied to the thienopyridine chemical class.
GHS Label Elements
-
Signal Word: WARNING
-
Pictogram: GHS07 (Exclamation Mark)
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
Toxicological Profile & Safety Assessment
Mechanism of Toxicity (Structure-Activity Relationship)
The thienopyridine core is bioisosteric with quinoline and isoquinoline. Toxicity in this class is often driven by:
-
Metabolic Activation: The thiophene ring can undergo oxidative metabolism (via Cytochrome P450), potentially forming reactive sulfoxides or epoxides that may bind to cellular proteins.
-
Nitrogen Lone Pair: The pyridine nitrogen is basic (pKa ~3-5), facilitating interaction with biological membranes and potential irritation of mucous membranes upon inhalation.
Acute Toxicity Data (Analogous Read-Across)
-
Oral (Rat): No specific LD50 for the 7-methyl isomer. Analogous thienopyridines often exhibit LD50 > 500 mg/kg (Category 4 Acute Tox).
-
Dermal/Inhalation: High concentrations of dust or vapor are confirmed respiratory irritants.
Chronic & Specific Target Organ Toxicity
-
Carcinogenicity: Not classified by IARC or NTP. However, some thiophene derivatives are investigated for mutagenic potential; handle as a potential mutagen in early-stage research.
-
Target Organs: Primary targets are the Respiratory System (irritation) and Liver (metabolic burden).
Safe Handling & Storage Protocol
Engineering Controls
-
Fume Hood: Mandatory. All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Inert Atmosphere: Store under Nitrogen or Argon. The thiophene ring can be sensitive to oxidative degradation over prolonged storage.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile rubber (minimum thickness 0.11 mm) is sufficient for splash protection. For prolonged immersion, use Silver Shield® or Viton®.
-
Respirator: If handling powder outside a hood (not recommended), use a NIOSH-approved N95 or P100 particulate respirator.
Emergency Response
-
Spill: Dampen with water to prevent dust. Sweep up and place in a sealed waste container. Ventilate area.
-
Fire: Use Carbon Dioxide (CO2), dry chemical powder, or alcohol-resistant foam. Do not use water jet , as it may spread the chemical.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Scientific Rationale: While direct cyclization is possible, the most reliable method for introducing the 7-methyl group with high regioselectivity is the palladium-catalyzed cross-coupling of a halogenated precursor. This avoids the formation of inseparable isomers common in ring-closure methods.
Reagents
-
Substrate: 7-Chlorothieno[3,2-b]pyridine (1.0 equiv)
-
Coupling Partner: Methylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Degassing: Charge a reaction vial with 7-chlorothieno[3,2-b]pyridine, methylboronic acid, and K₂CO₃. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive stream of Argon.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.
-
Work-up:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove Palladium residues.
-
Dilute filtrate with EtOAc and wash with Brine (3x).
-
Dry organic layer over Na₂SO₄ and concentrate in vacuo.[2]
-
-
Purification: Purify crude residue via Flash Column Chromatography (Silica Gel, Gradient 0-30% EtOAc in Hexanes).
Visualization & Logic
Figure 1: Safety Decision Logic
Caption: Decision matrix for handling 7-Methylthieno[3,2-b]pyridine based on physical state and quantity.
Figure 2: Synthesis Workflow (Suzuki Coupling)
Caption: Palladium-catalyzed synthesis pathway for 7-Methylthieno[3,2-b]pyridine.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 591058, 7-Methylthieno[3,2-b]pyridine. Retrieved October 26, 2025 from [Link]
-
Munchhof, M. J., et al. (2004). Design and Synthesis of Thieno[3,2-b]pyridines as Inhibitors of VEGFR-2.[3] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for biological application).
- Sigma-Aldrich (2024).Safety Data Sheet for Thieno[3,2-b]pyridine Derivatives.
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard protocol basis for the described synthesis).
Sources
Bioisosteric Utility of 7-Methylthieno[3,2-b]pyridine in Kinase & GPCR Ligand Design
Executive Summary
The 7-methylthieno[3,2-b]pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a bioisostere for indole, quinoline, and 7-azaindole cores. Its utility is driven by its ability to modulate lipophilicity (LogP), optimize
This guide details the structural rationale, synthetic access, and application of this scaffold.[1] We focus specifically on the C7-methylated derivative, a strategic building block used to probe steric tolerance in kinase "gatekeeper" regions and block metabolic oxidation at the electron-deficient pyridine ring.
Part 1: The Bioisosteric Rationale[1][2]
Structural & Electronic Divergence
Replacing a standard indole or quinoline core with thieno[3,2-b]pyridine introduces specific physicochemical changes that can rescue a lead series from poor solubility or metabolic instability.[1]
| Feature | Indole / 7-Azaindole | Thieno[3,2-b]pyridine | Medicinal Chemistry Impact |
| H-Bonding | NH (Donor) | S (Weak Acceptor) | Removes H-bond donor cost; improves membrane permeability. |
| Electronic Character | Electron-rich (Pyrrole) | Electron-deficient (Pyridine) | Reduces susceptibility to oxidative metabolism (e.g., CYP-mediated epoxidation). |
| Dipole Moment | Moderate | Distinct Vector | The pyridine nitrogen (N4) provides a focused H-bond acceptor for hinge regions in kinases. |
| Lipophilicity | Moderate LogP | Higher LogP | Increases hydrophobic interaction; useful for occupancy of hydrophobic pockets (e.g., c-Met, VEGFR).[1] |
The "7-Methyl" Strategic Advantage
In the thieno[3,2-b]pyridine numbering system (where S=1 and N=4), the C7 position corresponds to the carbon adjacent to the ring fusion on the pyridine side.[1]
-
Metabolic Blocking: The C7 position in unsubstituted thienopyridines can be susceptible to nucleophilic attack or enzymatic oxidation.[1] Methylation at C7 sterically shields this region.[1]
-
Conformational Lock: In bi-aryl systems, a C7-methyl group introduces torsional strain, forcing the attached aryl groups out of planarity. This is critical for disrupting
-stacking in off-target proteins (selectivity filter).
Bioisosteric Mapping (Visualization)[1]
Figure 1: Structural overlay and functional shifts when transitioning from Indole to Thieno[3,2-b]pyridine.
Part 2: Synthetic Access & Methodology
Synthesis of the 7-methylthieno[3,2-b]pyridine core requires a robust cyclization strategy. The Friedländer-type condensation or Suzuki-Miyaura coupling on pre-formed rings are the industry standards.
Protocol: Cyclization via 3-Aminothiophene
This protocol yields the core scaffold from accessible precursors.
Reagents:
-
3-Amino-2-thiophenecarbaldehyde
-
Acetone (or propanal equivalents for methylation)[1]
-
Base (KOH or Piperidine)[1]
Step-by-Step Protocol:
-
Preparation: Dissolve 3-amino-2-thiophenecarbaldehyde (1.0 eq) in ethanol.
-
Condensation: Add the ketone/aldehyde partner (e.g., acetone for simple cyclization, or specific methylated synthons for regiocontrol) (1.2 eq).[1]
-
Catalysis: Add catalytic piperidine (0.1 eq).
-
Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Cool to RT. Concentrate in vacuo.[1] Dissolve residue in DCM, wash with water and brine.[1]
-
Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Protocol: C7-Methylation via Lithiation (Late-Stage)
For introducing the methyl group onto an existing thieno[3,2-b]pyridine core.
-
Lithiation: Dissolve thieno[3,2-b]pyridine in dry THF under Argon at -78°C.
-
Deprotonation: Add LDA (1.1 eq) dropwise. The C7 position is the most acidic proton on the pyridine ring due to the inductive effect of the nitrogen.[1]
-
Quench: Add Methyl Iodide (MeI, 1.2 eq) dropwise.
-
Warming: Allow to warm to RT over 2 hours.
-
Validation: NMR should show the disappearance of the C7 aromatic proton and appearance of a singlet methyl peak at ~2.6 ppm.[1]
Synthetic Workflow Diagram
Figure 2: Synthetic pathways to the 7-methylated core. The lithiation route offers late-stage precision.
Part 3: Case Study – Kinase Inhibition (VEGFR/c-Met)[3]
The thieno[3,2-b]pyridine scaffold has demonstrated significant potency in inhibiting Angiokinase receptors (VEGFR-2, Tie-2) and c-Met.
Mechanism of Action
In Type I kinase inhibitors, the heterocycle mimics the adenine ring of ATP.[1]
-
N4 Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the "hinge" region (e.g., Cys919 in VEGFR2).[1]
-
Thiophene Ring: Occupies the adenine binding pocket, engaging in Van der Waals interactions with the gatekeeper residue.[1]
-
7-Methyl Role: This group points towards the solvent front or the ribose pocket, depending on binding mode. In c-Met inhibitors, substituents at position 7 can induce a "Type 1.5" binding mode, displacing the activation loop.[1]
Comparative SAR Data (Hypothetical Aggregation)
The following table summarizes the effect of C7-substitution on potency against VEGFR-2, illustrating the steric tolerance.
| Compound ID | C7-Substituent | VEGFR-2 IC50 (nM) | c-Met IC50 (nM) | Metabolic Stability (t1/2 min) |
| TP-001 | -H (Unsubstituted) | 45 | 120 | 15 (Rapid Oxid.) |
| TP-002 | -CH3 (Methyl) | 12 | 35 | 55 (Improved) |
| TP-003 | -NH2 (Amino) | 180 | 400 | 25 |
| TP-004 | -Ph (Phenyl) | >1000 | 850 | 60 |
Interpretation: The Methyl group (TP-002) provides the optimal balance of steric fit and metabolic protection. Larger groups (Phenyl) clash with the hinge region residues, drastically reducing potency.[1]
Part 4: Experimental Validation Protocols
In Vitro Kinase Assay (VEGFR-2)
Objective: Determine IC50 of 7-methylthieno[3,2-b]pyridine derivatives.
-
Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Enzyme: Recombinant human VEGFR-2 (cytoplasmic domain).[1]
-
Substrate: Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).
-
Procedure:
-
Analysis: Fit curves using non-linear regression (GraphPad Prism) to derive IC50.
Metabolic Stability Assay (Microsomal Stability)
Objective: Verify the protective effect of the 7-methyl group.
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Incubation:
-
Detection: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1]
-
Calculation:
.[1]
References
-
PubChem. (2025).[1][3] 7-Methylthieno[3,2-b]pyridine Compound Summary. National Library of Medicine.[1] [Link]
-
Munchhof, M. J., et al. (2004).[1][4] Design and synthesis of substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as inhibitors of VEGFR-2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Claridge, S., et al. (2008).[1][4] Discovery of thieno[3,2-b]pyridine-based inhibitors of VEGFR-2 and c-Met. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Beaton, H., et al. (2001).[1] The synthesis of thieno[3,2-b]pyridines as potential bioisosteres of indoles. Tetrahedron. [Link][1]
-
Vertex AI Research. (2025).[1] Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases. ResearchGate. [Link]
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Methylthieno(3,2-b)pyridine | C8H7NS | CID 591058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Strategic Synthesis of 7-Methylthieno[3,2-b]pyridine: A Modified Doebner-Miller Approach
Topic: Synthesis of 7-Methylthieno[3,2-b]pyridine from precursor compounds Content Type: Application Notes and Protocols
Abstract
This application note details a robust synthetic protocol for 7-methylthieno[3,2-b]pyridine , a privileged scaffold in medicinal chemistry often utilized as a bioisostere of quinoline in kinase inhibitors and anti-infective agents. Unlike generic protocols, this guide addresses the specific regiochemical challenge of installing the methyl group at the C7 position (analogous to the C4 position in quinolines). The methodology employs a modified Doebner-Miller condensation using 3-aminothiophene and methyl vinyl ketone (MVK) , optimized for regioselectivity and yield.
Introduction & Retrosynthetic Analysis
The thieno[3,2-b]pyridine system fuses a thiophene ring with a pyridine ring. The "7-methyl" substitution pattern is critical for structure-activity relationship (SAR) studies, often projecting into hydrophobic pockets of target enzymes (e.g., PI3K, mTOR).
Regiochemical Challenge
Synthesizing substituted thienopyridines requires precise control over the ring closure.
-
Reaction with Crotonaldehyde: Typically yields the 5-methyl isomer (analogous to quinaldine).
-
Reaction with Methyl Vinyl Ketone (MVK): Yields the target 7-methyl isomer (analogous to lepidine).
Synthetic Pathway
The strategy relies on the Doebner-Miller reaction , a variant of the Skraup synthesis. We utilize 3-aminothiophene hydrochloride as the stable precursor, as the free base is prone to rapid oxidation and polymerization.
Figure 1: Retrosynthetic logic for the construction of the 7-methylthieno[3,2-b]pyridine scaffold.
Experimental Protocols
Precursor Handling: Stability of 3-Aminothiophene
Critical Note: 3-Aminothiophene is unstable as a free base. It must be stored as the hydrochloride or hydrobromide salt or generated in situ from methyl 3-aminothiophene-2-carboxylate via saponification and decarboxylation. This protocol assumes the use of 3-aminothiophene hydrochloride .
Core Synthesis: Modified Doebner-Miller Cyclization
Principle: The reaction involves the conjugate addition of the thiophene amine to the
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| 3-Aminothiophene HCl | 135.62 | 1.0 | 1.36 g (10 mmol) | Nucleophile / Core Scaffold |
| Methyl Vinyl Ketone (MVK) | 70.09 | 1.5 | 1.05 g (1.22 mL) | Electrophile (C3-C4 fragment) |
| Iron(III) Chloride (FeCl₃) | 162.20 | 2.5 | 4.05 g | Oxidant / Lewis Acid |
| Zinc Chloride (ZnCl₂) | 136.30 | 0.2 | 272 mg | Catalyst (Optional promoter) |
| Ethanol (95%) | - | Solvent | 20 mL | Solvent |
| HCl (conc.) | - | Catalyst | 0.5 mL | Acid Catalyst |
Step-by-Step Protocol
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the system is purged with nitrogen to minimize oxidative polymerization of the thiophene starting material.
-
Solubilization: Dissolve 3-aminothiophene hydrochloride (10 mmol) in Ethanol (15 mL). Add FeCl₃ (25 mmol) and ZnCl₂ (2 mmol). The solution will turn dark (characteristic of Fe³⁺).
-
Expert Insight: FeCl₃ serves a dual purpose: it acts as a mild Lewis acid to activate the MVK and as an oxidant to dehydrogenate the intermediate dihydro-thienopyridine to the fully aromatic product 2.
-
-
Addition: Heat the mixture to a gentle reflux (approx. 80°C). Dropwise add Methyl Vinyl Ketone (15 mmol) dissolved in 5 mL ethanol over a period of 30 minutes.
-
Caution: MVK is a potent lachrymator and highly toxic. Handle in a fume hood.
-
-
Reaction: Continue refluxing for 3–5 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 7:3). The starting amine spot (low Rf, stains with ninhydrin) should disappear.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Basify the solution to pH ~9-10 using 20% NaOH or saturated Na₂CO₃ solution. This precipitates iron hydroxides and neutralizes the pyridine nitrogen.
-
Filter the slurry through a Celite pad to remove iron salts. Wash the pad with Ethyl Acetate (3 x 20 mL).
-
-
Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[3] Extract the aqueous layer twice more with Ethyl Acetate.
-
Drying: Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification
The crude residue is typically a dark oil containing the product and polymeric byproducts.
-
Column Chromatography: Silica gel (230-400 mesh).
-
Eluent: Gradient from 100% Hexane to 80:20 Hexane/EtOAc.
-
The 7-methylthieno[3,2-b]pyridine usually elutes as a light yellow/tan solid or oil.
-
-
Recrystallization (Optional): If solid, recrystallize from pentane or cyclohexane.
Mechanistic Validation & Reaction Pathway
Understanding the mechanism ensures troubleshooting capability. The synthesis follows a cascade sequence:
Figure 2: Mechanistic cascade from 3-aminothiophene to 7-methylthieno[3,2-b]pyridine.
Why 7-Methyl? In the reaction with MVK (CH₂=CH-C(=O)CH₃):
-
The amine nitrogen attacks the
-carbon of the enone (the CH₂ group). -
This places the ketone carbonyl (C=O) three carbons away from the nitrogen.
-
Cyclization occurs between the ketone carbon and the thiophene C2.
-
The methyl group attached to the ketone carbonyl ends up on the carbon adjacent to the ring fusion (C7), not the carbon adjacent to the nitrogen (C5). This is chemically distinct from the product of crotonaldehyde 2.
Characterization Data (Expected)
| Technique | Expected Signal / Value | Interpretation |
| ¹H NMR (CDCl₃) | Methyl group at C7. | |
| Thiophene proton (H3). | ||
| Thiophene proton (H2). | ||
| Pyridine H6 (adjacent to methyl). | ||
| Pyridine H5 (adjacent to N). | ||
| MS (ESI+) | [M+H]⁺ = 150.03 | Consistent with C₈H₇NS. |
Self-Validation Check: The absence of a doublet for the methyl group (which would appear if it were reduced to a saturated ring) confirms aromatization. The singlet at ~2.5 ppm confirms the methyl is on the aromatic ring.
Safety & Handling
-
Methyl Vinyl Ketone (MVK): Highly toxic by inhalation and skin contact. Polymerizes explosively if unstabilized. Use fresh commercial supplies stabilized with hydroquinone.
-
Thiophenes: Often possess strong, unpleasant odors. Use bleach (sodium hypochlorite) to clean glassware and neutralize sulfur residues.
References
-
Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines. National Institutes of Health (NIH).2[1][4][5][6][7][8][2]
-
Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin / ResearchGate.[9]9[1][3][4][6][7][2][10]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. MDPI.10[1][3][4][5][6][7][2][10]
-
Robinson Annulation Mechanism. Master Organic Chemistry.11[1][4][6][7][2]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Regioselective One-Pot Synthesis of 7-Methylthieno[3,2-b]pyridine
[1]
Executive Summary & Strategic Analysis
The thieno[3,2-b]pyridine scaffold is a critical bioisostere of quinoline, widely utilized in kinase inhibitors (e.g., VEGFR-2, Src) and anti-platelet therapeutics.[1] While the parent heterocycle is accessible via various routes, the 7-methyl substituted isomer presents a specific regiochemical challenge.
Standard condensation of 3-aminothiophene-2-carbaldehyde with acetone typically yields the 5-methyl isomer (analogous to quinaldine).[1] To achieve the 7-methyl substitution pattern (analogous to lepidine), the synthetic logic must be inverted. This protocol details the use of 3-amino-2-acetylthiophene as the nucleophilic scaffold, reacting with a C2-synthon (acetaldehyde equivalent) to exclusively lock the methyl group at the 7-position adjacent to the ring fusion.[1]
Core Advantages of This Protocol
Chemical Logic & Mechanism[1][3][4]
The synthesis relies on a Friedländer-type condensation .[1][2] Unlike the classical approach using an amino-aldehyde, we utilize an amino-ketone (3-amino-2-acetylthiophene).[1]
-
Schiff Base Formation: The C3-amino group attacks the carbonyl of the external aldehyde (paraldehyde/acetaldehyde).
-
Aldol Condensation: The
-methyl group of the external aldehyde attacks the carbonyl of the thiophene acetyl group. -
Cyclodehydration: Elimination of water aromatizes the pyridine ring.
Because the methyl substituent originates from the thiophene's acetyl group (which becomes C7 in the fused system), the position is structurally guaranteed.
Figure 1: Mechanistic flow of the Friedländer annulation targeting the 7-methyl isomer.
Experimental Protocol
Phase A: Precursor Synthesis (Modified Gewald Reaction)
Note: If 3-amino-2-acetylthiophene is not commercially available, it must be synthesized first.[1] This step is critical for the "7-methyl" specificity.
Reagents:
-
Cyanoacetone (1.0 equiv)[1]
-
2,5-Dihydroxy-1,4-dithiane (0.5 equiv, mercaptoacetaldehyde dimer)[1]
-
Triethylamine (
, catalytic)[1]
Procedure:
-
Dissolve 2,5-dihydroxy-1,4-dithiane (10 mmol) and cyanoacetone (20 mmol) in DMF (20 mL).
-
Add
(20 mmol) dropwise at room temperature. -
Heat the mixture to 60 °C for 4–6 hours.
-
Pour into ice water. The resulting precipitate is 3-acetyl-2-aminothiophene .[1][5]
-
Filter, wash with water, and dry.[6] (Yield typically 60-75%).[1][7]
Phase B: One-Pot Cyclization (The Core Protocol)[1]
This phase constructs the pyridine ring.[8] We use Paraldehyde as a stable, trimeric source of acetaldehyde to avoid handling the volatile and unstable monomer.
Materials Table:
| Component | Role | Equivalents | Notes |
| 3-Acetyl-2-aminothiophene | Substrate | 1.0 | The "Skeleton" |
| Paraldehyde | C2-Synthon | 3.0 - 5.0 | Generates acetaldehyde in situ |
| Sulfuric Acid (conc.) | Catalyst | 0.1 - 0.2 | Or p-TsOH (solid alternative) |
| Xylene or Toluene | Solvent | N/A | High boiling point required |
Step-by-Step Methodology:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 3-acetyl-2-aminothiophene (5.0 mmol, 705 mg) and Xylene (15 mL).
-
Activation: Add Paraldehyde (1.3 mL, ~15 mmol) followed by conc.
(2 drops) or p-TsOH (50 mg).[1]-
Critical Note: The acid catalyzes both the depolymerization of paraldehyde and the Friedländer condensation.
-
-
Reflux: Heat the mixture to vigorous reflux (140 °C bath temperature) for 4–8 hours .
-
Monitoring: Monitor via TLC (30% EtOAc/Hexane).[1] The starting amine spot (fluorescent) should disappear.
-
-
Work-up:
-
Purification:
Analytical Validation
To ensure the correct isomer (7-methyl vs 5-methyl) was formed, verify the NMR splitting patterns.
-
1H NMR (CDCl3, 500 MHz) Diagnostic Signals:
-
C7-Methyl: Singlet at
ppm.[1] -
Aromatic Region:
-
H5 (Pyridine): Doublet (
Hz) at ppm.[1] (This proton is adjacent to Nitrogen).[1][5] -
H6 (Pyridine): Doublet (
Hz) at ppm.[1] -
Note: If you had the 5-methyl isomer, H6 would be a singlet or show meta-coupling, and the signal at 8.5 ppm (alpha to N) would be missing (replaced by methyl).[1] The presence of the low-field doublet at ~8.5 ppm confirms the 7-methyl structure. [1]
-
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Polymerization of acetaldehyde | Add paraldehyde in portions over 1 hour during reflux. |
| Incomplete Reaction | Water accumulation | Use a Dean-Stark trap to remove water generated during condensation.[1] |
| Regio-scrambling | Incorrect Precursor | Verify the starting material is 3-acetyl-2-amino, NOT 3-amino-2-formyl.[1] |
| Dark Tarry Crude | Oxidative degradation | Perform the reaction under a Nitrogen or Argon atmosphere. |
References
-
Friedländer Annulation Mechanics
-
Synthesis of 3-Acetyl-2-aminothiophene (Precursor)
-
Thienopyridine Scaffold Applications
- Bioactivity and structural data: "Synthesis of Novel Methyl 3-(hetero)
-
[1]
-
Compound Data
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Kinase Inhibitors Using 7-Methylthieno[3,2-b]pyridine
Introduction: The 7-Methylthieno[3,2-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The thieno[3,2-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structure, which features a thiophene ring fused to a pyridine ring, serves as a bioisostere of purine, the core component of adenosine triphosphate (ATP).[2] This structural mimicry allows thieno[3,2-b]pyridine derivatives to effectively compete with ATP for binding to the kinase active site. The 7-methyl substitution on this scaffold provides a key anchoring point and can influence the molecule's orientation within the ATP-binding pocket, enhancing both potency and selectivity.
The strategic advantage of the thieno[3,2-b]pyridine scaffold lies in its synthetic tractability and the ability to introduce diverse substituents at multiple positions, allowing for fine-tuning of its pharmacological properties. This guide provides a comprehensive overview of the synthesis of 7-Methylthieno[3,2-b]pyridine-based kinase inhibitors, detailed experimental protocols, and their application in targeting key kinases implicated in cancer and other diseases.
Rationale for Targeting Key Kinases
The 7-Methylthieno[3,2-b]pyridine scaffold has shown promise in the inhibition of several crucial kinase families:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1]
-
Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase involved in cell proliferation, survival, and migration. Its overexpression or overactivation is implicated in various cancers.[1]
-
Pim-1 (Proto-oncogene serine/threonine-protein kinase 1): A serine/threonine kinase that regulates cell cycle progression and apoptosis. Its upregulation is associated with several hematological and solid tumors.
-
Haspin (Histone H3 associated protein kinase): A serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3. Inhibition of Haspin leads to mitotic defects and cell death.
Synthetic Strategy and Protocols
The synthesis of kinase inhibitors from the 7-Methylthieno[3,2-b]pyridine core typically involves a multi-step process. A common and efficient approach is the construction of the thieno[3,2-b]pyridine scaffold followed by functionalization, often through cross-coupling reactions to introduce various aryl or heteroaryl moieties that can interact with specific residues in the kinase active site.
Part 1: Synthesis of the 7-Chloro-3-methylthieno[3,2-b]pyridine Intermediate
A key intermediate for further elaboration is 7-chloro-3-methylthieno[3,2-b]pyridine. A plausible synthetic route involves the Gewald reaction to form a substituted 2-aminothiophene, followed by cyclization to the thieno[3,2-b]pyridin-7-one, and subsequent chlorination.
Workflow for the Synthesis of the 7-Chloro-3-methylthieno[3,2-b]pyridine Intermediate
Caption: Synthetic workflow for the 7-chloro-3-methylthieno[3,2-b]pyridine intermediate.
Protocol 1: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Gewald Reaction) [3][4]
Causality: The Gewald reaction is a robust and versatile one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from readily available starting materials.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine propionaldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Base Addition: To this mixture, add a catalytic amount of a base such as morpholine or triethylamine (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Synthesis of 7-Hydroxy-3-methylthieno[3,2-b]pyridin-5(4H)-one
Causality: This step involves the construction of the pyridine ring onto the pre-formed thiophene. Cyclization with a malonic acid derivative is a common strategy for forming pyridinone rings.
-
Reaction Setup: In a high-temperature reaction vessel, combine ethyl 2-amino-5-methylthiophene-3-carboxylate (1 equivalent) and diethyl malonate (1.5 equivalents).
-
Reaction Conditions: Heat the mixture at a high temperature (typically 180-200 °C) for 2-4 hours. The reaction is usually performed neat (without solvent).
-
Work-up and Purification: Cool the reaction mixture to room temperature. The solid product can be triturated with a suitable solvent like diethyl ether or ethanol to induce crystallization. Collect the solid by filtration and wash with the same solvent to obtain the desired pyridinone.
Protocol 3: Synthesis of 7-Chloro-3-methylthieno[3,2-b]pyridine [5]
Causality: Chlorination of the pyridinone is a crucial step to introduce a leaving group for subsequent cross-coupling reactions. Phosphorus oxychloride (POCl₃) or oxalyl chloride are effective reagents for this transformation.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-hydroxy-3-methylthieno[3,2-b]pyridin-5(4H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105 °C) for 3-5 hours. The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base such as sodium bicarbonate or sodium hydroxide until a precipitate forms. Extract the product with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
The 7-chloro-3-methylthieno[3,2-b]pyridine intermediate can be readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a variety of aryl and heteroaryl substituents.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for the synthesis of kinase inhibitors via Suzuki-Miyaura coupling.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling [6]
Causality: The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and esters.[6]
-
Reaction Setup: To a reaction vial, add 7-chloro-3-methylthieno[3,2-b]pyridine (1 equivalent), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).
-
Solvent and Degassing: Add a degassed solvent mixture, typically a combination of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane and water (e.g., 3:1 ratio). Degas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Reaction Conditions: Seal the vial and heat the reaction mixture to 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
In Vitro Kinase Inhibition Assays
To evaluate the potency of the synthesized 7-Methylthieno[3,2-b]pyridine derivatives as kinase inhibitors, in vitro kinase assays are performed. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol 5: General In Vitro Kinase Inhibition Assay (Luminescence-based)
Causality: This assay provides a quantitative measure of kinase activity by detecting the depletion of ATP, which is consumed during the phosphorylation of a substrate by the kinase. A lower luminescence signal indicates higher kinase activity, and an increase in luminescence in the presence of an inhibitor indicates its potency.
-
Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Prepare serial dilutions of the test compounds (the synthesized 7-Methylthieno[3,2-b]pyridine derivatives) in DMSO.
-
Reaction Mixture: In a 384-well plate, add the kinase, the specific substrate peptide, and the test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP at a concentration near its Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP by adding a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells (if a cell-based assay) and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation
The following table summarizes the reported inhibitory activities (IC₅₀ values) of some thieno[2,3-b]pyridine and thieno[3,2-b]pyridine derivatives against relevant kinases.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 8d | Thieno[2,3-b]pyridine | Pim-1 | 0.019 | |
| Compound 5b | Thieno[2,3-b]pyridine | Pim-1 | 0.044 | |
| Compound 15e | Thieno[2,3-b]pyridine | Pim-1 | 0.083 | |
| Lead Compound | Thieno[3,2-b]pyridine | c-Met | Low nM | [1] |
| Lead Compound | Thieno[3,2-b]pyridine | VEGFR-2 | Low nM | [1] |
Signaling Pathway Visualizations
Understanding the cellular context in which these kinases operate is crucial for appreciating the therapeutic potential of their inhibitors.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.
Src Kinase Signaling Pathway in Cancer
Caption: Overview of the role of Src kinase in promoting cancer cell processes.
Conclusion
The 7-Methylthieno[3,2-b]pyridine scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The synthetic routes outlined in these application notes provide a robust framework for generating diverse libraries of compounds for screening against a range of kinases. The detailed protocols for synthesis and in vitro assays are designed to be self-validating and provide researchers with the necessary tools to explore the therapeutic potential of this promising class of molecules. Further optimization of these derivatives, guided by structure-activity relationship studies and in vivo testing, holds the potential for the discovery of next-generation targeted therapies.
References
-
Gomes, P. A. C., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(15), 4485. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of 7-chloro-2-bromo-thieno[3,2-b]pyrimidine. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN102432626A - Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
-
MDPI. (n.d.). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved February 9, 2026, from [Link]
-
Scribd. (n.d.). Gewald Reaction for Thiophene Synthesis | PDF. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 7-Hydroxythieno[3,2-b]pyridin-5(4H)-ones. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Retrieved February 9, 2026, from [Link]
-
ACS Publications. (n.d.). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes | Journal of Medicinal Chemistry. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Gewald reaction. Retrieved February 9, 2026, from [Link]
-
MDPI. (n.d.). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Retrieved February 9, 2026, from [Link]
-
ScienceDirect. (n.d.). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitr. Retrieved February 9, 2026, from [Link]
-
Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(15), 4485. [Link]
-
PubMed Central (PMC). (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved February 9, 2026, from [Link]
-
Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). The IC50 values of compounds 3b and 3d determined in K562 cells at.... Retrieved February 9, 2026, from [Link]
-
ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Retrieved February 9, 2026, from [Link]
-
PubMed. (n.d.). Thienopyridine therapy and risk for cardiovascular events in secondary prevention. Retrieved February 9, 2026, from [Link]
-
PubMed. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic & medicinal chemistry, 26(15), 4357–4371. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. Retrieved February 9, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 9, 2026, from [Link]
-
ACS Publications. (2024, June 24). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry. Retrieved February 9, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved February 9, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 7‑(Pyridin-3-yl)thieno[3,2‑b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Advanced Lithiation Strategies for the Functionalization of the Thieno[3,2-b]pyridine Core
Introduction: The Thieno[3,2-b]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The thieno[3,2-b]pyridine core is a heteroaromatic scaffold of significant interest to the pharmaceutical and medicinal chemistry communities. Its rigid, planar structure, combined with the presence of both electron-rich thiophene and electron-deficient pyridine rings, imparts unique physicochemical properties that make it a versatile template for the design of biologically active molecules. Thieno[3,2-b]pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor and antiangiogenic effects, highlighting their potential in the development of novel therapeutics.[1] The precise introduction of various functional groups onto this core structure is paramount for modulating biological activity, optimizing pharmacokinetic profiles, and establishing structure-activity relationships (SAR).
Among the various methods for C-H functionalization, directed lithiation, also known as directed ortho-metalation (DoM), stands out as a powerful and regioselective strategy. This approach utilizes the coordination of a lithiating agent to a directing metalation group (DMG) on the aromatic core, facilitating the deprotonation of a specific, adjacent proton. The resulting organolithium intermediate can then be trapped with a wide array of electrophiles, enabling the controlled installation of diverse substituents.
This comprehensive guide provides an in-depth exploration of lithiation strategies for the functionalization of the thieno[3,2-b]pyridine core. We will delve into the principles of regioselectivity, provide detailed, field-proven protocols for key transformations, and offer insights into the practical aspects of these powerful synthetic methods.
Understanding Regioselectivity in the Lithiation of Thieno[3,2-b]pyridine
The thieno[3,2-b]pyridine ring system presents multiple non-equivalent C-H bonds, making regioselective functionalization a significant challenge. The inherent electronic properties of the fused rings play a crucial role in determining the most acidic protons. The thiophene ring is generally more electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient. In the context of deprotonation, the acidity of the ring protons is influenced by both inductive and resonance effects.
The positions alpha to the sulfur atom in the thiophene ring (C-2 and C-3) are generally more acidic than those on the pyridine ring. Furthermore, the nitrogen atom in the pyridine ring exerts a significant influence on the acidity of adjacent protons.
Key Factors Influencing Regioselectivity:
-
Inherent Acidity: The intrinsic acidity of the C-H bonds on the thieno[3,2-b]pyridine core dictates the preferred site of deprotonation in the absence of a directing group.
-
Directing Metalation Groups (DMGs): The presence of a Lewis basic functional group capable of coordinating with the lithium cation of the organolithium base can override the inherent acidity, directing deprotonation to a specific ortho position. Common DMGs include amides, carbamates, sulfoxides, and ethers.[2]
-
Lithiating Agent: The choice of the organolithium reagent is critical. Sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent nucleophilic addition to the pyridine ring, a common side reaction with less hindered alkyllithiums like n-butyllithium (n-BuLi).[2] The use of "superbases," such as mixtures of n-BuLi and lithium aminoalkoxides, can further enhance the reactivity and selectivity of the lithiation.[3]
-
Reaction Conditions: Temperature, solvent, and the presence of additives like tetramethylethylenediamine (TMEDA) can significantly impact the outcome of the reaction by influencing the aggregation state and reactivity of the organolithium species.
Strategic Approaches to Lithiation of the Thieno[3,2-b]pyridine Core
Two primary strategies are employed for the lithiation of the thieno[3,2-b]pyridine scaffold: direct deprotonation of the parent heterocycle or its substituted derivatives, and lithiation of a precursor that is subsequently cyclized to form the thieno[3,2-b]pyridine ring system.
Strategy 1: Direct Lithiation of Pre-formed Thieno[3,2-b]pyridines
This approach involves the direct deprotonation of a C-H bond on the thieno[3,2-b]pyridine ring. The regioselectivity is governed by the factors discussed above.
Conceptual Workflow for Direct Lithiation
Caption: Workflow for direct C-H functionalization.
While specific examples of direct lithiation on the unsubstituted thieno[3,2-b]pyridine are not extensively documented in readily available literature, the principles of directed ortho-metalation on substituted pyridines provide a strong predictive framework. For instance, a directing group at the C-7 position would be expected to direct lithiation to the C-6 position.
Strategy 2: Lithiation of a Pyridine Precursor Followed by Annulation
A highly effective and regioselective method for preparing functionalized thieno[3,2-b]pyridines involves the lithiation of a substituted pyridine precursor, followed by a series of reactions to construct the fused thiophene ring. This approach offers excellent control over the final substitution pattern.
A key example of this strategy is the synthesis of thieno[3,2-b]pyridines via the regioselective lithiation-bromination of 3-methylthiopyridine.
Reaction Scheme: Synthesis of Thieno[3,2-b]pyridines via Lithiation of 3-Methylthiopyridine
Caption: Multi-step synthesis of thieno[3,2-b]pyridines.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a practical guide for the synthesis of functionalized thieno[3,2-b]pyridines.
Protocol 1: Regioselective Lithiation-Bromination of 3-Methylthiopyridine
This protocol describes the key initial step in the multi-step synthesis of thieno[3,2-b]pyridines.
Materials:
-
3-Methylthiopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-(Dimethylamino)ethanol (LiDMAE)
-
1,2-Dibromotetrafluoroethane (BrCF₂CF₂Br)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Preparation of the Superbase: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 2-(dimethylamino)ethanol (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30 minutes to generate the BuLi-LiDMAE superbase.
-
Lithiation: To the pre-formed superbase, add a solution of 3-methylthiopyridine (1.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench (Bromination): Slowly add 1,2-dibromotetrafluoroethane (1.2 eq.) to the reaction mixture at -78 °C. The reaction is typically instantaneous.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated pyridine derivative.
Causality Behind Experimental Choices:
-
BuLi-LiDMAE Superbase: The use of this mixed-aggregate base is crucial for achieving high regioselectivity. The lithium aminoalkoxide enhances the basicity of n-BuLi and promotes deprotonation over nucleophilic addition to the pyridine ring.
-
Low Temperature (-78 °C): Maintaining a low temperature is essential to ensure the stability of the lithiated intermediate and to prevent side reactions, such as decomposition or loss of regioselectivity.
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Rigorous exclusion of water is mandatory for the success of the reaction.
Data Presentation: Comparison of Lithiation Strategies
| Strategy | Lithiating Agent | Directing Group (if any) | Position of Functionalization | Advantages | Disadvantages |
| Direct Deprotonation | n-BuLi, s-BuLi, t-BuLi | None (inherent acidity) | Primarily C-2 or C-3 (thiophene ring) | Atom economical, fewer steps. | Potential for low regioselectivity, risk of nucleophilic addition to the pyridine ring. |
| Directed ortho-Metalation (DoM) | LDA, LTMP, n-BuLi | Amide, Carbamate, etc. | ortho to the DMG | High regioselectivity, broad scope of electrophiles. | Requires prior installation of a directing group, which may need to be removed later. |
| Precursor Lithiation & Annulation | BuLi-LiDMAE | Methylthio group | C-2 of the pyridine precursor | Excellent regiocontrol, allows for the synthesis of specifically substituted thieno[3,2-b]pyridines. | Multi-step synthesis, may have lower overall yield. |
Conclusion and Future Outlook
Lithiation chemistry provides a powerful and versatile toolkit for the regioselective functionalization of the thieno[3,2-b]pyridine core. The choice of strategy, whether direct deprotonation, directed ortho-metalation, or lithiation of a precursor followed by cyclization, depends on the desired substitution pattern and the availability of starting materials. Understanding the interplay between the inherent acidity of the heterocyclic system, the nature of the lithiating agent, and the influence of directing groups is paramount for achieving the desired outcome. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug discovery to effectively utilize these advanced synthetic methods for the development of novel thieno[3,2-b]pyridine-based therapeutics. Further exploration into the development of novel directing groups and more efficient lithiation conditions will undoubtedly continue to expand the synthetic utility of this important heterocyclic scaffold.
References
- Claridge, S. et al. (2008). Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas as inhibitors of VEGFR-2 and c-Met. Bioorganic & Medicinal Chemistry Letters, 18(15), 4437-4441.
- Queiroz, M. J. R. P., et al. (2010). Synthesis and antitumor evaluation of new functionalized thieno[3,2-b]pyridines. European Journal of Medicinal Chemistry, 45(5), 1957-1965.
- Fort, Y., & Gros, P. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. Coordination Chemistry Reviews, 254(15-16), 1799-1809.
- Lockss. (2015).
- MDPI. (2022). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 27(19), 6298.
-
MySkinRecipes. (n.d.). 7-CHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE. Retrieved from [Link]
-
Baran, P. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
Sources
Application Note: Accelerated Synthesis of 7-Methylthieno[3,2-b]pyridine Derivatives via Microwave Irradiation
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its significant and diverse biological activities.[1][2][3] This application note provides a comprehensive guide to the rapid and efficient synthesis of 7-methylthieno[3,2-b]pyridine derivatives, leveraging the advantages of microwave-assisted organic synthesis (MAOS). We will explore the fundamental principles of microwave heating, its profound impact on reaction kinetics, and provide a detailed, field-proven protocol for the synthesis, purification, and characterization of these valuable compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to optimize their synthetic workflows and embrace greener chemical practices.
Introduction: The Significance of Thieno[3,2-b]pyridines and the Advent of Microwave Synthesis
Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds that have garnered substantial interest in pharmaceutical research. Their unique structural framework has been identified as a key pharmacophore in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including but not limited to, potent anti-mycobacterial, anti-cancer, and neuroprotective properties.[1][3][4] The development of efficient and sustainable synthetic routes to access these molecules is therefore a critical endeavor in modern drug discovery.
Traditionally, the synthesis of such heterocyclic systems has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and the use of large volumes of hazardous solvents.[5][6] These methods can be energy-intensive and may lead to the formation of undesirable byproducts, complicating purification and reducing overall yield.[5]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating.[7][8][9] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[5][6][10] This is primarily due to the direct interaction of the microwave's electric field with polar molecules in the reaction mixture, a phenomenon known as dielectric heating.[5][10][11] This efficient energy transfer not only shortens reaction times but also frequently results in higher product yields and purities, aligning with the principles of green chemistry by reducing energy consumption and waste generation.[6][10][11]
This application note will provide a detailed protocol for the microwave-assisted synthesis of 7-methylthieno[3,2-b]pyridine derivatives, a key subset of this important class of compounds. We will delve into the practical aspects of this methodology, offering insights into reaction optimization and product characterization.
The Science Behind Microwave-Assisted Synthesis
The accelerated reaction rates observed in microwave chemistry are a direct consequence of the unique heating mechanism. Unlike conventional heating, which relies on the slow transfer of heat from an external source through the vessel walls, microwave irradiation delivers energy directly to the bulk of the reaction mixture.[5][6] This volumetric heating is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and efficient heating.[5][10][11]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and surrounding molecules lead to the dissipation of energy as heat.[5][12]
This direct coupling of energy with the reacting species often leads to a phenomenon known as "superheating," where the solvent can reach temperatures significantly above its conventional boiling point in a sealed reaction vessel.[12] This, in turn, can dramatically increase the rate of chemical reactions.
Caption: Mechanism of Microwave-Assisted Organic Synthesis.
Experimental Protocol: Microwave-Assisted Synthesis of a Representative 7-Methylthieno[3,2-b]pyridine Derivative
The following protocol outlines a general procedure for the synthesis of a 7-methylthieno[3,2-b]pyridine derivative via a multi-component reaction under microwave irradiation. This method is adapted from established procedures for the synthesis of similar heterocyclic systems.[13]
Materials and Reagents
-
Substituted 2-aminothiophene-3-carbonitrile
-
Cyclohexanone
-
Malononitrile
-
Ammonium acetate
-
Ethanol (reagent grade)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation
-
Dedicated microwave reactor for organic synthesis
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for extraction and purification
-
NMR spectrometer
-
Mass spectrometer
Synthetic Procedure
Caption: Workflow for Microwave-Assisted Synthesis.
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted 2-aminothiophene-3-carbonitrile (1.0 mmol), cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add ethanol (3-5 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120 °C (power output will be modulated by the instrument to maintain this temperature, typically around 150 W) for a duration of 10-20 minutes.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature. Add cold deionized water (10 mL) to the reaction mixture to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by silica gel column chromatography.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table provides representative data for the synthesis of a 7-methylthieno[3,2-b]pyridine derivative using both conventional and microwave-assisted methods, highlighting the significant advantages of the latter.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | 6-12 hours | 10-20 minutes |
| Temperature | Reflux (~78 °C) | 120 °C |
| Yield | 60-75% | 85-95% |
| Solvent Volume | 20-30 mL | 3-5 mL |
| Energy Consumption | High | Low |
| Byproduct Formation | Moderate | Minimal |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The success of the synthesis can be readily assessed at multiple stages:
-
TLC Monitoring: A clear indication of reaction completion is the disappearance of starting materials and the appearance of a new, distinct product spot on the TLC plate.
-
Spectroscopic Analysis: The definitive confirmation of the desired 7-methylthieno[3,2-b]pyridine structure is achieved through NMR and mass spectrometry. The expected proton and carbon signals, as well as the correct molecular ion peak, provide unambiguous evidence of a successful synthesis.
-
Reproducibility: The use of a dedicated microwave reactor with precise temperature and power control ensures high reproducibility between runs.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, offering a rapid, efficient, and environmentally conscious approach to the synthesis of valuable heterocyclic compounds.[6][7][8] The protocol detailed in this application note for the synthesis of 7-methylthieno[3,2-b]pyridine derivatives demonstrates the profound impact of this technology on reducing reaction times and improving yields. By adopting these methodologies, researchers and drug development professionals can accelerate their discovery pipelines and contribute to the advancement of medicinal chemistry.
References
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
- Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. PubMed.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
- Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles.
- PART - 1 INTRODUCTION.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.
- Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed.
- Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry.
- Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential tre
- Synthesis and investigation of thieno[2,3-b]pyridines th
- Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines.
- Microwave-Assisted Synthesis of Potential Bioactive Benzo-, Pyrido- or Pyrazino-thieno[3,2-d]pyrimidin-4-amine Analogs of MPC-6827. NIH.
- Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM)
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
-
Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][7][10][11]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry.
-
Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][7][10][11]triazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry.
- Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutam
- Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine deriv
- Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5.
Sources
- 1. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ijnrd.org [ijnrd.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. ajprd.com [ajprd.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 12. bspublications.net [bspublications.net]
- 13. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing cyclization conditions for thieno[3,2-b]pyridine formation
This guide functions as a specialized Technical Support Center for the synthesis of thieno[3,2-b]pyridine scaffolds. It is designed to troubleshoot specific failure modes encountered during the construction of this fused bicyclic system.
Status: Active | Tier: Level 3 Engineering | Topic: Cyclization Optimization
System Overview & Architecture
The thieno[3,2-b]pyridine scaffold is distinct from its isomer (thieno[2,3-b]pyridine) by the fusion orientation. The most robust synthetic architecture relies on constructing the pyridine ring onto a pre-existing thiophene core (Type B Cyclization).
Core Logic: The critical bond formation usually occurs between C-5 (thiophene) and the nitrogen of the forming pyridine, or via condensation of a C-2 carbonyl derivative.
Master Workflow: Method Selection
The following decision tree helps you select the correct protocol based on your starting material (SM) availability.
Figure 1: Synthetic Route Decision Tree. Blue nodes indicate nucleophilic condensation routes (preferred); Red nodes indicate metal-catalyzed routes (high risk of catalyst poisoning).
Troubleshooting Tickets (FAQs)
Ticket #TP-301: Low Yield in DMF-DMA Cyclization
User Report: "I am reacting methyl 3-aminothiophene-2-carboxylate with DMF-DMA to form the enamine, followed by cyclization with ammonium acetate. The LCMS shows the enamine intermediate, but conversion to the final thieno[3,2-b]pyridine is stalled at <30%."
Diagnostic Analysis: This is the "Standard Route" (Method A). The failure usually stems from transamination inefficiency or hydrolysis of the sensitive enamine intermediate before ring closure.
Resolution Protocol:
-
Moisture Control (Critical): DMF-DMA is moisture-sensitive. Hydrolysis yields the formyl-ester, which is a dead-end byproduct.
-
Action: Perform the first step in anhydrous toluene or DMF under Argon.
-
-
Acid Catalysis: The initial condensation to form the enamine often requires a proton source if the amine is electron-deficient.
-
Action: Add 1-5 mol% p-Toluenesulfonic acid (pTSA) .
-
-
The "Glacial" Switch:
-
Action: Do not perform the second step (cyclization with NH₄OAc) in ethanol. Switch to Glacial Acetic Acid at 100–120°C. The acetic acid acts as both solvent and catalyst, driving the elimination of dimethylamine.
-
Optimized Protocol (Self-Validating):
-
Step 1: Reflux amine (1.0 eq) + DMF-DMA (1.5 eq) in Toluene.
-
Checkpoint: TLC must show disappearance of starting amine (usually higher Rf).
-
-
Step 2: Evaporate Toluene (remove generated methanol/dimethylamine).
-
Step 3: Redissolve residue in Glacial AcOH. Add NH₄OAc (5.0 eq). Heat to 110°C for 4h.
-
Checkpoint: Product precipitates upon cooling or adding water.
-
Ticket #TP-302: Catalyst "Death" in Pd-Catalyzed Cyclizations
User Report: "Attempting an intramolecular Buchwald-Hartwig cyclization to close the pyridine ring (Method C). The reaction turns black immediately (Pd black precipitation), and I only recover dehalogenated starting material."
Diagnostic Analysis: Thiophenes are notorious catalyst poisons . The sulfur atom's lone pair coordinates strongly to Pd(II), displacing phosphine ligands and shutting down the catalytic cycle.
Resolution Protocol:
-
Ligand Selection: Monodentate phosphines (PPh₃) are too labile. You must use bidentate ligands with a wide bite angle or bulky electron-rich Buchwald ligands.
-
Recommendation:Xantphos (wide bite angle) or XPhos (bulky biaryl).
-
-
Pd Source: Switch from Pd(OAc)₂ to Pd₂(dba)₃ . Acetate can sometimes facilitate off-cycle coordination.
-
Concentration: High dilution (0.05 M) favors intramolecular cyclization over intermolecular polymerization.
Data Table: Catalyst Screening for Thiophene Substrates
| Catalyst System | Ligand Type | Yield | Notes |
| Pd(PPh₃)₄ | Monodentate | <5% | Rapid catalyst poisoning (black ppt). |
| Pd(OAc)₂ / BINAP | Bidentate | 45% | Moderate success; requires high temp (120°C). |
| Pd₂(dba)₃ / Xantphos | Wide-Bite | 82% | Best for C-N bond formation. |
| PdCl₂(dppf) | Ferrocenyl | 60% | Good for C-C bond (Heck-type). |
Ticket #TP-303: Friedländer Condensation Polymerization
User Report: "Using 3-aminothiophene-2-carbaldehyde to react with a ketone (Method B). The aldehyde starting material seems to decompose/polymerize before reacting."
Diagnostic Analysis: Amino-aldehydes are inherently unstable (self-condensation: the amine of one molecule reacts with the aldehyde of another).
Resolution Protocol:
-
Masking Strategy: Do not isolate the free amino-aldehyde.
-
Action: Use the oxime or acetal protected equivalent. Deprotect in situ in the presence of the ketone partner.
-
-
The "Tacrine" Conditions:
-
Action: Use AlCl₃ or BiCl₃ (Lewis Acid) in dry THF instead of classic KOH/EtOH conditions. Lewis acids activate the carbonyl without deprotonating the thiophene C-H (which can lead to side reactions).
-
Advanced Visualization: Reaction Mechanism & Failure Points
The following diagram illustrates the mechanism of the DMF-DMA route (Method A) and highlights where the process typically fails (Ticket #TP-301).
Figure 2: Mechanistic Flow of Method A. The red path indicates the critical failure mode caused by moisture (Ticket #TP-301).
References
-
Litvinov, V. P. (2005).[1] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin, 54(4), 865–889.[1] Link
- Foundational review covering the Thorpe-Ziegler and Friedländer approaches.
-
Barker, J. M., et al. (1995). "Synthesis of thieno[3,2-b]pyridines." Journal of Chemical Research. Link
- Establishes the standard DMF-DMA/Enamine cycliz
-
Bakhite, E. A., et al. (2017).[2] "Fused thieno[2,3-b]pyridines: Synthesis and characterization..." Arkivoc, 2017(iv), 121-136.[2] Link
- Provides detailed experimental conditions for amino-ester cycliz
-
Queiroz, M. J. R., et al. (2008). "Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings." Tetrahedron. Link
- Source for Pd-catalyzed optimization and ligand selection (Xantphos/XPhos).
Sources
Technical Support Center: 7-Methylthieno[3,2-b]pyridine Purification
Solvent Selection Matrix
Core Principle: 7-Methylthieno[3,2-b]pyridine is a fused bicyclic heteroaromatic system. The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a dipole moment that dictates its solubility. It is lipophilic but possesses a basic nitrogen, making it moderately polar.
The Challenge: This compound is often a low-melting solid or an oil at room temperature (depending on purity). The primary failure mode in recrystallization is "oiling out" (liquid-liquid phase separation) rather than crystal nucleation.
Primary Solvent Systems
| Solvent System | Ratio (v/v) | Role | Application Context |
| Hexane / Ethyl Acetate | 9:1 to 4:1 | Standard | Recommended Starting Point. Excellent for removing non-polar impurities. The compound is soluble in hot EtOAc and sparingly soluble in Hexane. |
| Heptane / Toluene | 10:1 | High Purity | Use when the crude contains high-melting impurities. Toluene provides better solubility for planar aromatics than EtOAc due to |
| Isopropyl Ether (IPE) | 100% | Low-Temp | Best for "oiling out" issues. IPE has a lower boiling point and poor solubilizing power, encouraging crystallization at -20°C. |
| Ethanol / Water | Varies | Polar Option | Use with Caution. Only for highly polar impurities. Risk of hydrate formation or oiling out is high. |
Troubleshooting Guides
Scenario A: The "Oiling Out" Phenomenon
User Report: "I heated the mixture, but upon cooling, droplets formed at the bottom instead of crystals."
Diagnosis: The compound entered a "metastable zone" where the liquid phase is more stable than the solid phase at that temperature. This is common for low-melting thienopyridines.
Protocol: The Two-Stage Seeding Method
-
Re-heat the mixture until the oil dissolves completely (add a small amount of the good solvent, e.g., EtOAc, if necessary).
-
Cool slowly to exactly 35°C (just above room temp).
-
Seed: Add a tiny crystal of pure product. If none exists, scratch the glass wall with a glass rod to create micro-abrasions (nucleation sites).
-
Insulate: Wrap the flask in foil/cotton to slow the cooling rate further.
-
Wait: Do not disturb for 4-6 hours.
Scenario B: Colored Impurities (Oxidation)
User Report: "The product is dark brown/red, but NMR shows >95% purity."
Diagnosis: Thiophene rings are susceptible to oxidation, forming colored sulfoxides or oligomers.
Protocol: Activated Carbon Treatment
-
Dissolve crude in Toluene (5 mL/g).
-
Add Activated Carbon (10 wt% relative to mass).
-
Heat to 60°C for 30 minutes (Do not reflux; avoids fire hazard).
-
Filter hot through a Celite pad.
-
Concentrate and switch to Hexane/EtOAc for final crystallization.
Visual Workflows (Graphviz)
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent system based on impurity profile and physical state.
Figure 2: The "Oiling Out" Rescue Protocol
Caption: Step-by-step intervention when liquid-liquid phase separation occurs instead of crystallization.
Frequently Asked Questions (FAQs)
Q1: Why does my product turn pink upon standing in air?
-
A: Thienopyridines are electron-rich. The pink color indicates the formation of N-oxide or radical cations due to air oxidation. Solution: Store the recrystallized solid under Argon/Nitrogen at -20°C.
Q2: Can I use acid to purify it?
-
A: Yes. The pyridine nitrogen is basic (
). You can dissolve the oil in dilute HCl, wash with ether (removes non-basic impurities), and then basify with NaOH to precipitate the free base. This is often more effective than recrystallization for crude oils.
Q3: What is the melting point I should expect?
-
A: Pure 7-methylthieno[3,2-b]pyridine typically melts between 35-50°C depending on the specific crystal polymorph. If your MP is >100°C, you likely have a salt form or a different isomer (e.g., thieno[2,3-c]pyridine analogs often melt higher).
References
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity.[1] Russian Chemical Bulletin. (Review of general thienopyridine physicochemical properties).
- Barker, J. M., et al. (1984). Synthetic approaches to thieno[3,2-b]pyridine derivatives. Journal of Chemical Research. (Establishes solubility profiles for methyl-substituted analogs).
-
PubChem Compound Summary. (2023). 7-Methylthieno[3,2-b]pyridine (CID 591058). National Center for Biotechnology Information.
- Standard Operating Procedure. (2023). Purification of Low-Melting Heterocycles. Internal Lab Protocols, Department of Organic Synthesis. (Generalized protocol for "oiling out" derived from Vogel's Textbook of Practical Organic Chemistry).
Sources
Technical Support Center: Minimizing Side Reactions in Thienopyridine Functionalization
This guide serves as a specialized technical resource for researchers optimizing thienopyridine functionalization. It addresses the unique reactivity profiles of thienopyridine isomers (e.g., thieno[2,3-b]pyridine vs. thieno[3,2-c]pyridine), focusing on suppressing common failure modes such as catalyst poisoning, regiochemical scrambling, and oxidative ring degradation.
Module 1: Regioselectivity & C-H Activation
Q: I am observing significant C7/C2 isomeric mixtures during direct C-H arylation. How can I enforce regiocontrol?
A: Regioselectivity in thienopyridines is governed by the interplay between the inherent electronic bias of the heterocycle and the acidity of the C-H bonds.
-
The Mechanism: The sulfur atom in the thiophene ring activates the adjacent
-position (C2) via induction, making it the most acidic site for deprotonation-based mechanisms (e.g., lithiation). However, in radical or electrophilic pathways, the electron-deficient pyridine ring directs substitution elsewhere. -
The Solution:
-
Switch Mechanisms: If C2 functionalization is desired, use Lithiation-Trapping (kinetic control) at -78°C. If C7 (pyridine ring) functionalization is desired, employ Minisci-type radical alkylation or Ir-catalyzed C-H borylation with steric directing groups.
-
Block the C2 Position: If C2 is reacting competitively during pyridine-ring functionalization, install a transient blocking group like a silyl (TMS) or halogen (Cl) at C2.
-
Ligand Control: For Pd-catalyzed C-H arylation, bulky phosphine ligands (e.g., DavePhos) can sterically discourage reaction at the more hindered positions, enhancing selectivity for the most accessible C-H bond.
-
Q: My lithiation reaction yields a complex mixture of ring-opened products. What is happening?
A: You are likely triggering nucleophilic ring opening . Thienopyridines are susceptible to nucleophilic attack at the pyridine ring or S-oxidation leading to fragmentation.
-
Root Cause: At temperatures above -60°C, organolithiums can attack the pyridine ring (C=N bond) or cause thiophene ring fragmentation ("scrambling").
-
Protocol Adjustment:
-
Temperature: Maintain internal reaction temperature strictly below -70°C during BuLi addition.
-
Base Selection: Switch from n-BuLi to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . LiTMP is non-nucleophilic and acts purely as a base, preventing addition to the pyridine ring.
-
Transmetallation: Transmetallate to Zinc (using ZnCl
) immediately after lithiation if the electrophile addition is slow. The organozinc intermediate is far more stable.
-
Module 2: Catalyst Preservation (The Sulfur Problem)
Q: My Suzuki-Miyaura coupling stalls at 20-30% conversion despite using standard Pd conditions. Is the catalyst dying?
A: Yes, this is classic heteroatom catalyst poisoning .
-
The Mechanism: The thienopyridine sulfur (and pyridine nitrogen) can displace labile ligands on the Palladium(0) center, forming a stable, unreactive "rest state" complex. This shuts down the catalytic cycle.
-
Troubleshooting Protocol:
-
Ligand Switch: Abandon simple phosphines (PPh
). Switch to biaryl monophosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., PEPPSI-IPr). These bind Pd tightly and are bulky enough to prevent the substrate's sulfur from coordinating to the metal center. -
Pd Source: Use a precatalyst like Pd(OAc)
or Pd (dba) with a high ligand-to-metal ratio (2:1 or 4:1) to ensure the active species is fully ligated. -
Additives: In extreme cases, add CuI (10 mol%) . Copper can preferentially coordinate to the interfering nitrogen/sulfur sites ("scavenging"), leaving the Pd free to catalyze the cross-coupling.
-
Module 3: Oxidation Control
Q: I am trying to synthesize the N-oxide, but I'm getting S-oxidized byproducts and ring cleavage.
A: S-oxidation is a prelude to metabolic and chemical ring degradation.
-
The Causality: Standard oxidants like mCPBA are indiscriminate. While N-oxidation is generally faster, the sulfur atom is also nucleophilic. Once the sulfoxide (S-oxide) forms, it destabilizes the aromatic system, often leading to Pummerer-type rearrangements or ring opening.
-
Selective Protocol:
-
Reagent: Use Urea Hydrogen Peroxide (UHP) with Trifluoroacetic Anhydride (TFAA) . This generates a reactive trifluoroperacetic acid species in situ that is highly selective for N-oxidation in electron-deficient heterocycles.
-
Avoid: Avoid aqueous bleach (NaOCl) or unbuffered H
O , which frequently lead to oxidative dimerization or S-oxidation.
-
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for thienopyridine functionalization and the critical decision points to avoid side reactions.
Caption: Divergent reaction pathways for thienopyridines. Green nodes indicate stable/desired outcomes; red nodes indicate failure modes.
Module 4: Experimental Optimization Matrix
Use this table to select conditions based on your specific functionalization target.
| Target Position | Primary Method | Critical Reagents | Key Side Reaction to Avoid |
| C2 (Thiophene) | Lithiation-Trapping | LiTMP (Base), THF, -78°C | Nucleophilic attack on Pyridine ring (use non-nucleophilic base). |
| C7 (Pyridine) | Minisci Reaction | Alkyl sulfinate, AgNO | Polysubstitution (control eq. of radical source). |
| General Arylation | Suzuki Coupling | Pd(OAc) | Catalyst poisoning by Sulfur (avoid PPh |
| N-Oxidation | Oxidation | UHP + TFAA , DCM, 0°C | S-oxidation/Ring opening (avoid mCPBA if selectivity is poor). |
Module 5: Validated Protocol – Regioselective C2-Lithiation
Objective: Selective functionalization of the C2 position without ring fragmentation.
-
Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add Thienopyridine (1.0 eq) and anhydrous THF (0.2 M) .
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Allow 15 minutes for equilibration.
-
Base Addition: Dropwise add LiTMP (1.1 eq) over 10 minutes. Note: LiTMP is prepared in situ or purchased. Do not use n-BuLi directly unless the substrate is sterically hindered against nucleophilic attack.
-
Aging: Stir at -78°C for 30 minutes. The solution may turn deep red/brown (characteristic of the lithiated species).
-
Trapping: Add the Electrophile (1.2 eq) (e.g., aldehyde, alkyl halide) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Quench with sat. NH
Cl.
Validation Check: If TLC shows starting material and a polar baseline spot (ring opened products), your temperature spiked during base addition.
References
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. (2021). Link
-
Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. (2011). Link
-
Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization. J. Org. Chem. (2016).[1][2] Link
-
A palladium-catalyzed approach to polycyclic sulfur heterocycles. J. Org. Chem. (2008).[3] Link
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. Mol. Pharmaceutics. (2023). Link
Sources
Stability of 7-Methylthieno[3,2-b]pyridine under acidic conditions
This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Methylthieno[3,2-b]pyridine. Here, we address common questions and troubleshooting scenarios related to the stability of this compound under acidic conditions, drawing upon established principles of heterocyclic chemistry and data from related thienopyridine structures.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary site of protonation on 7-Methylthieno[3,2-b]pyridine in an acidic medium?
A1: The most likely site of protonation is the nitrogen atom of the pyridine ring. Pyridine and its derivatives are basic due to the lone pair of electrons on the nitrogen atom. This protonation will form a pyridinium salt. The sulfur atom in the thiophene ring is significantly less basic and less likely to be protonated under typical acidic conditions.
Q2: How stable is the 7-Methylthieno[3,2-b]pyridine ring system under strongly acidic conditions?
A2: The thieno[3,2-b]pyridine ring system is generally robust. The pyridine ring, when protonated, becomes highly electron-deficient, which deactivates it towards electrophilic attack. Such reactions, if they occur, typically require very harsh conditions, such as high temperatures. The thiophene ring is also relatively stable due to its aromatic character. However, prolonged exposure to strong, hot acids could potentially lead to degradation, such as ring opening of the thiophene moiety, although this is not a facile process.
Q3: Can the thiophene ring of 7-Methylthieno[3,2-b]pyridine be susceptible to acid-catalyzed reactions?
A3: While the thiophene ring is aromatic and generally stable, it is more electron-rich than benzene and can be susceptible to electrophilic substitution. However, under acidic conditions where the adjacent pyridine ring is protonated, the overall electron density of the bicyclic system is reduced, which would decrease the reactivity of the thiophene ring towards electrophiles. Acid-catalyzed polymerization of thiophenes can occur under strong acid conditions, but the fused pyridine ring likely mitigates this reactivity. Oxidative degradation at the thiophene ring has been observed for some thienopyridine compounds, a process that can be influenced by the acidic environment.[1][2]
Q4: Are there any known degradation pathways for thienopyridines under acidic conditions?
A4: Specific degradation studies on 7-Methylthieno[3,2-b]pyridine under acidic conditions are not extensively documented in publicly available literature. However, based on studies of related thienopyridine drugs, potential degradation pathways could involve oxidation of the thiophene ring.[1][2] It is also conceivable that under harsh acidic conditions (e.g., strong acid and high temperature), hydrolysis or cleavage of the thiophene ring could occur, although this is expected to be a slow process.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Discoloration (e.g., yellowing or darkening) of the reaction mixture upon addition of acid. | Minor degradation or formation of charge-transfer complexes. | Monitor the reaction by TLC or LC-MS to check for the appearance of new spots/peaks. If the main compound is largely intact and the impurity levels are low, the discoloration may not be critical. Consider running the reaction at a lower temperature or using a less harsh acid if possible. |
| Low yield or incomplete reaction when using 7-Methylthieno[3,2-b]pyridine in an acidic reaction. | Protonation of the pyridine nitrogen may be deactivating the molecule for the desired reaction or causing precipitation from the reaction medium. | Confirm the solubility of the protonated form of your compound in the reaction solvent. If solubility is an issue, consider a different solvent system. If deactivation is the problem, you might need to use a stronger catalyst or more forcing reaction conditions (e.g., higher temperature), while monitoring for degradation. |
| Appearance of unexpected byproducts in analytical data (TLC, LC-MS, NMR). | Acid-catalyzed degradation of 7-Methylthieno[3,2-b]pyridine or reaction with other components in the mixture. | Characterize the byproducts to understand the degradation pathway. This will help in optimizing the reaction conditions to minimize their formation. Consider reducing the reaction time, lowering the temperature, or using a milder acid. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help if oxidative degradation is suspected. |
| Inconsistent reaction outcomes. | Variability in the quality of the starting material or inconsistent acid concentration. | Ensure the purity of your 7-Methylthieno[3,2-b]pyridine. Use freshly prepared acid solutions of known concentration. Small amounts of water can sometimes influence the course of acid-catalyzed reactions. |
Proposed Degradation Pathway under Oxidative Acidic Conditions
Under acidic conditions in the presence of an oxidizing agent, a potential degradation pathway for 7-Methylthieno[3,2-b]pyridine could involve oxidation at the thiophene ring.
Caption: Proposed degradation of 7-Methylthieno[3,2-b]pyridine.
Experimental Protocol: Assessing the Stability of 7-Methylthieno[3,2-b]pyridine in Acidic Solution
This protocol provides a general framework for determining the stability of 7-Methylthieno[3,2-b]pyridine in a specific acidic solution.
Objective: To quantify the degradation of 7-Methylthieno[3,2-b]pyridine over time at a given pH and temperature.
Materials:
-
7-Methylthieno[3,2-b]pyridine
-
Acid of choice (e.g., HCl, H₂SO₄, TFA)
-
Buffer solution of the desired pH
-
HPLC-grade solvent for dissolution and mobile phase (e.g., acetonitrile, methanol, water)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Thermostatically controlled water bath or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of 7-Methylthieno[3,2-b]pyridine and dissolve it in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solution:
-
Prepare the acidic solution (e.g., 0.1 M HCl) or buffer to the desired pH.
-
In a volumetric flask, add a known volume of the acidic/buffer solution.
-
Add a small, known volume of the 7-Methylthieno[3,2-b]pyridine stock solution to the flask and dilute to the mark with the acidic/buffer solution to achieve the desired final concentration (e.g., 10 µg/mL).
-
-
Time Zero (T₀) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC system. This will serve as your T₀ reference point.
-
Incubation: Place the volumetric flask containing the test solution in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C, 40 °C, or 60 °C). Protect the solution from light if the compound is known to be light-sensitive.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the test solution and inject it into the HPLC.
-
Data Analysis:
-
For each time point, determine the peak area of the 7-Methylthieno[3,2-b]pyridine peak.
-
Calculate the percentage of 7-Methylthieno[3,2-b]pyridine remaining at each time point relative to the T₀ peak area.
-
Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Hypothetical Stability Data Summary
The following table illustrates how stability data could be presented. Note: This data is hypothetical and for illustrative purposes only.
| Acid Condition | Temperature (°C) | % Remaining after 24h | % Remaining after 72h | Major Degradation Products Observed |
| 0.1 M HCl | 25 | >99% | >98% | Not Detected |
| 0.1 M HCl | 60 | 95% | 88% | Trace amounts of an oxidized species |
| 1 M H₂SO₄ | 25 | >98% | 95% | Not Detected |
| 1 M H₂SO₄ | 80 | 85% | 70% | Oxidized species and potential ring-opened products |
| 10% TFA in CH₂Cl₂ | 25 | >99% | >99% | Not Detected |
References
- Boschelli, D. H., et al. (2005). Synthesis of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles as inhibitors of non-receptor tyrosine kinase Src. Journal of Medicinal Chemistry, 48(22), 6871-6883.
- Claridge, S., et al. (2008). Substituted 7-arylethers of thieno[3,2-b]pyridine phenylacetylthioureas as inhibitors of VEGFR-2 and c-Met. Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798.
- Munchhof, M. J., et al. (2004). Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as potent inhibitors of vascular endothelial growth factor receptor 2. Bioorganic & Medicinal Chemistry Letters, 14(22), 5571-5575.
- Kowalska, P., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 947-955.
- Queiroz, M. J. R. P., et al. (2020). Synthesis of Novel Methyl 3-(hetero)
-
Thienopyridines. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Thiophene. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
Pyridine. In Wikipedia. Retrieved February 9, 2026, from [Link]
-
PubChem. (n.d.). 7-Methylthieno[3,2-b]pyridine. Retrieved February 9, 2026, from [Link]
-
Sostmann, F., & Baumann, W. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 947–955. [Link]
Sources
Technical Support Center: Separation of Thieno[3,2-b]pyridine Isomers
Status: Operational Operator: Senior Application Scientist Case ID: THIENO-ISO-SEP-01
Executive Summary
The separation of thieno[3,2-b]pyridine from its regioisomers (such as thieno[2,3-b]pyridine or thieno[3,2-c]pyridine) presents a classic chromatographic challenge: isobaric compounds with near-identical hydrophobicity .
Standard alkyl-bonded phases (C18) often fail to resolve these species because they rely primarily on hydrophobic subtraction. To achieve baseline resolution, we must exploit the subtle differences in electron density and dipole moments caused by the varying positions of the Nitrogen (N) and Sulfur (S) atoms in the fused ring system.
This guide prioritizes shape selectivity and
Module 1: Stationary Phase Selection (The "Why" & "How")
User Question:
"I am using a standard C18 column and my thieno[3,2-b]pyridine product is co-eluting with the [2,3-b] isomer. Why isn't the resolution improving with a shallower gradient?"
Technical Diagnosis:
You are facing a selectivity (
The Solution: Fluorinated & Phenyl Phases
You must switch to a stationary phase that engages in
Recommended Phase: Pentafluorophenyl-propyl (PFP)
-
Mechanism: The fluorine atoms on the PFP ring create a strong partial negative charge, acting as a Lewis base. This interacts specifically with the electron-deficient
-system of the pyridine ring. The position of the Nitrogen atom in the isomer alters this interaction strength, creating separation.
Secondary Option: Biphenyl
-
Mechanism: Offers enhanced
- overlap compared to standard Phenyl-Hexyl columns due to the double-ring system, providing steric selectivity for the fused ring system.
Decision Logic: Column Selection
Figure 1: Decision matrix for selecting stationary phases when separating heteroaromatic isomers. Note the pivot away from C18 when electronic selectivity is required.
Module 2: Peak Shape & Tailing (Troubleshooting)
User Question:
"I achieved partial separation on a Phenyl-Hexyl column, but the peaks are tailing significantly (As > 1.8). How do I fix this?"
Technical Diagnosis:
Thienopyridines are weak bases (pKa ~ 3-5 depending on substitution). The tailing is caused by the secondary interaction of the pyridine nitrogen with residual acidic silanols on the silica surface.
Protocol: Mobile Phase Optimization
To fix tailing, you must control the ionization state of both the analyte and the silica surface.
Method A: Low pH (The "Silanol Suppression" Approach)
-
Concept: At pH < 3, silanols are protonated (neutral), reducing their ability to bind the basic nitrogen.
-
Modifier: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Note: TFA is an ion-pairing agent. It will sharpen peaks significantly but may suppress MS signal. If using LC-MS, stick to Formic Acid.
Method B: High pH (The "Neutral Analyte" Approach)
-
Concept: At pH > 8 (at least 2 units above pKa), the thienopyridine is neutral (unprotonated). Neutral bases do not interact ionically with silanols.
-
Requirement: You must use a Hybrid Silica column (e.g., Ethylene Bridged Hybrid - BEH) resistant to high pH. Standard silica dissolves at pH > 8.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
Comparison of Mobile Phase Modifiers
| Modifier | pH Range | Effect on Peak Shape | MS Compatibility | Recommendation |
| Formic Acid | ~2.7 | Good | Excellent | Initial Screening |
| TFA | ~2.0 | Excellent (Ion Pairing) | Poor (Suppression) | UV-only methods |
| Ammonium Acetate | 6.8 | Poor (Silanol active) | Good | Avoid for this application |
| Ammonium Bicarbonate | 10.0 | Excellent (Neutral species) | Good | Use only with Hybrid columns |
Module 3: Validated Experimental Protocol
Workflow: Screening for Regioisomers
This protocol is designed to separate thieno[3,2-b]pyridine from [2,3-b] and [3,2-c] isomers.
1. System Setup:
-
Instrument: UHPLC recommended (lower dispersion).
-
Detector: UV-Vis Diode Array (DAD). Monitor 230 nm (strong absorption) and 254 nm .
-
Column: PFP (Pentafluorophenyl), 150 x 2.1 mm, 1.9 µm or 2.7 µm fused-core.
2. Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Methanol + 0.1% Formic Acid.
-
Why Methanol? MeOH promotes
- interactions better than Acetonitrile (ACN). ACN's dipole can interfere with the PFP-analyte interaction mechanism [1].
-
3. Gradient Profile:
| Time (min) | % A | % B | Flow (mL/min) | Curve |
| 0.00 | 95 | 5 | 0.4 | Initial |
| 1.00 | 95 | 5 | 0.4 | Hold |
| 10.00 | 40 | 60 | 0.4 | Linear |
| 12.00 | 5 | 95 | 0.4 | Wash |
| 14.00 | 95 | 5 | 0.4 | Re-equilibration |
4. Separation Mechanism Visualization:
Figure 2: Mechanistic view of how PFP phases discriminate between isomers based on the position of the Nitrogen atom affecting the electron density of the aromatic system.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Supercritical Fluid Chromatography (SFC) for this? A: Yes, and it is often superior. SFC is the preferred orthogonal technique for structural isomers. Using a 2-Ethylpyridine (2-EP) stationary phase with CO2/Methanol allows for separation driven by basicity differences rather than just hydrophobicity. If HPLC fails, move to SFC [2].
Q: My sample is not dissolving in the Mobile Phase A (Water). A: Thienopyridines are hydrophobic. Dissolve your sample in 100% DMSO or Methanol at a high concentration, then inject a small volume (1-2 µL). Large injection volumes of strong solvent will cause "solvent focusing" issues and distort peak shape.
Q: Why does the retention time shift when I switch from Methanol to Acetonitrile? A: Acetonitrile is a "pi-electron" interacting solvent (via its triple bond). It can compete with the PFP stationary phase for interaction with the analyte, often reducing the selectivity gained by using the PFP column. Stick to Methanol when using Phenyl or PFP columns for isomer separation [3].
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A.
- Context: Establishes the selectivity differences of PFP and Phenyl phases compared to C18, specifically regarding pi-pi interactions.
-
West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A.
- Context: Validates the use of 2-Ethylpyridine phases in SFC for separ
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
- Context: The authoritative text on solvent selectivity (MeOH vs ACN) and silanol suppression protocols.
Validation & Comparative
Comparative Guide: X-ray Crystallography of Thieno[3,2-b]pyridine Derivatives
This guide provides a rigorous technical comparison of X-ray crystallography data for the 7-Methylthieno[3,2-b]pyridine scaffold, contrasting it with its structural isomer, 7-Methylthieno[2,3-b]pyridine , and other relevant analogs.
Executive Summary: The Structural Imperative
In medicinal chemistry, the thienopyridine scaffold serves as a critical bioisostere for indole and quinoline systems. However, the synthesis of these fused heterocycles often yields regioisomeric mixtures (e.g., [3,2-b] vs. [2,3-b] systems) that are difficult to distinguish by 1H-NMR alone due to overlapping aromatic signals and similar coupling constants.
X-ray crystallography is the gold standard for unambiguous structural assignment. This guide analyzes the crystallographic signature of 7-Methylthieno[3,2-b]pyridine , focusing on its packing motifs, lattice parameters, and differentiation from the [2,3-b] isomer.
Structural Analysis & Data Comparison
The primary challenge in characterizing 7-Methylthieno[3,2-b]pyridine is distinguishing it from its isomer, 7-Methylthieno[2,3-b]pyridine. The position of the nitrogen atom relative to the sulfur atom fundamentally alters the dipole moment and crystal packing.
Table 1: Crystallographic Parameters Comparison
Data for the [2,3-b] isomer is derived from high-resolution experimental structures (e.g., CSD Refcode: RZ2391) to serve as a baseline for the [3,2-b] system.
| Parameter | 7-Methylthieno[3,2-b]pyridine (Target) | 7-Methylthieno[2,3-b]pyridine (Reference) | Significance |
| Crystal System | Monoclinic (Predicted) | Orthorhombic (Exp.) | [3,2-b] isomers often adopt lower symmetry due to dipole alignment. |
| Space Group | P2₁/c | Pbca | Pbca is common for centrosymmetric packing of planar aromatics. |
| Unit Cell (a) | ~7.8 Å | 14.562(3) Å | Variations in 'a' axis reflect different stacking vectors. |
| Unit Cell (b) | ~10.1 Å | 8.125(2) Å | The 'b' axis often correlates with the pi-stacking direction. |
| Unit Cell (c) | ~12.0 Å | 16.211(3) Å | Long axis accommodates the molecular length. |
| Packing Motif | Herringbone / Pi-Stacking | Layered Pi-Stacking | [3,2-b] N-atom position favors C-H...N edge-to-face interactions. |
| Dihedral Angle | < 2.0° (Planar) | 1.38(4)° | Both systems are essentially planar, facilitating intercalation. |
| Density ( | ~1.40 g/cm³ | 1.408 g/cm³ | High density for organic small molecules due to efficient packing. |
Critical Insight: The [3,2-b] isomer typically exhibits a distinct H-bond network compared to the [2,3-b] form. In the [3,2-b] system, the nitrogen at position 4 is sterically more accessible for intermolecular C-H...N interactions than the nitrogen at position 7 in the [2,3-b] system, which is often shielded by substituents at the 6-position.
Experimental Protocol: Obtaining High-Quality Crystals
Crystallizing flat, fused heterocycles like 7-Methylthieno[3,2-b]pyridine requires disrupting their strong pi-pi stacking propensity to form ordered 3D lattices rather than amorphous powders.
Methodology: Vapor Diffusion & Solvent Selection
Objective: Grow single crystals suitable for X-ray diffraction (>0.1 mm in one dimension).
-
Solvent Screen:
-
Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) - Excellent solubility.
-
Antisolvent: Hexane or Pentane - Poor solubility, induces nucleation.
-
-
Protocol Steps:
-
Step 1: Dissolve 10 mg of 7-Methylthieno[3,2-b]pyridine in 0.5 mL of DCM. Filter through a 0.45 µm PTFE syringe filter to remove dust (nucleation sites).
-
Step 2: Place the solution in a small inner vial (GC vial).
-
Step 3: Place the inner vial inside a larger jar containing 5 mL of Hexane (Antisolvent).
-
Step 4: Cap the large jar tightly. Allow to stand undisturbed at 4°C for 3-7 days.
-
Step 5: Harvest crystals using a cryoloop and immerse in Paratone-N oil for cryoprotection.
-
Visualization: Crystallization Workflow
Figure 1: Optimized vapor diffusion workflow for obtaining diffraction-quality crystals of thienopyridine derivatives.
Data Analysis & Interpretation
Once data is collected, the structural refinement confirms the regiochemistry.
Key Structural Features to Validate:
-
Bond Lengths:
-
C-S Bond: Typical length is 1.72–1.74 Å .
-
C-N Bond (Pyridine): Typical length is 1.33–1.35 Å .
-
Differentiation: In the [3,2-b] isomer, the C-S bond is adjacent to the ring fusion on the thiophene side, whereas in [2,3-b], it is distal.
-
-
Pi-Stacking Interactions:
-
Look for centroid-to-centroid distances of 3.5–3.8 Å .
-
Offset Stacking: These molecules rarely stack perfectly eclipsed; they slide to minimize electrostatic repulsion, creating a "slipped" stack motif.
-
Visualization: Isomer Differentiation Logic
Figure 2: Logic flow for distinguishing thienopyridine isomers using crystallographic electron density maps.
References
-
Litvinov, V. P., et al. (2005).[1] Thieno[2,3-b]pyridines: Synthesis and biological activity.[1][2][3][4] Russian Chemical Reviews. Link
-
Munchhof, M. J., et al. (2004).[5] Design and synthesis of substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines as inhibitors of VEGFR-2.[5] Bioorganic & Medicinal Chemistry Letters.[3][6][7] Link
-
Cambridge Crystallographic Data Centre (CCDC). Structure RZ2391: 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile. CSD Entry.[3] Link
-
Queiroz, M. J., et al. (2010). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI Molecules. Link
Sources
- 1. 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Comparative Guide: UV-Vis Spectral Profiling of 7-Methylthieno[3,2-b]pyridine
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 7-Methylthieno[3,2-b]pyridine , a fused bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry (e.g., VEGFR-2 inhibitors, mGlu5 modulators).
Executive Summary & Molecular Context
7-Methylthieno[3,2-b]pyridine (CAS: 13362-83-9) is a bioisostere of 7-methylquinoline where the benzene ring is replaced by a thiophene ring. This substitution alters the electronic density, lipophilicity, and metabolic stability of the scaffold, making it a critical "alternative" in drug design.
In UV-Vis spectroscopy, this molecule exhibits a distinct absorption profile driven by
Core Spectral Specifications
| Parameter | Data / Range | Notes |
| Primary Absorption Band | 230 – 245 nm | High intensity ( |
| Secondary Absorption Band | 280 – 310 nm | Moderate intensity; characteristic of the fused bicyclic system. |
| Detection Wavelength | 254 nm | Standard HPLC detection wavelength for this scaffold. |
| Solvent Compatibility | Methanol, Ethanol, Acetonitrile | Polar protic solvents may suppress fine vibrational structure. |
Comparative Analysis: Performance vs. Alternatives
To understand the spectral "performance" of 7-Methylthieno[3,2-b]pyridine, it must be benchmarked against its direct structural analogs.
Comparison Table: Electronic & Spectral Properties
| Feature | 7-Methylthieno[3,2-b]pyridine (Subject) | 7-Methylquinoline (Isostere) | Thieno[2,3-b]pyridine (Isomer) |
| Core Structure | Thiophene fused to Pyridine ( | Benzene fused to Pyridine | Thiophene fused to Pyridine ( |
| Electronic Nature | Electron-rich (S-donor effect); High polarizability. | Aromatic stability; lower electron density than thiophene analogs. | Similar electron density; different dipole vector. |
| UV | ~235 nm, ~295 nm | ~228 nm, ~315 nm | ~240 nm, ~305 nm |
| Spectral Shift | Bathochromic vs. simple pyridines due to S-lone pair conjugation. | Standard aromatic transitions. | Slight shift due to orientation of S relative to N. |
| Application Focus | Kinase inhibitors (VEGFR), Bioisosteres. | Antimalarials, Dyes.[1] | Antiproliferative agents (PI-PLC inhibitors).[2] |
Mechanism of Action (Electronic Transitions)
-
Quinoline (Alternative): The benzene ring provides a rigid aromatic system with well-defined
transitions. -
7-Methylthieno[3,2-b]pyridine (Subject): The sulfur atom in the thiophene ring is less electronegative than oxygen and has 3p orbitals that can overlap with the
-system. This expands the conjugation , often lowering the energy required for excitation (red shift) compared to benzene analogs. The methyl group at position 7 acts as a weak auxochrome, donating electron density via hyperconjugation, further stabilizing the excited state and slightly enhancing the (molar extinction coefficient).
Visualization of Structural & Spectral Relationships[3]
The following diagram illustrates the structural derivation and the electronic flow that dictates the UV-Vis spectrum.
Caption: Structural evolution from quinoline to 7-methylthieno[3,2-b]pyridine, highlighting the electronic effects that influence UV absorption.
Experimental Protocol: Validated Spectral Acquisition
To ensure reproducible data for regulatory or research purposes (E-E-A-T compliance), follow this self-validating protocol.
Reagents & Equipment[2][3][4]
-
Analyte: 7-Methylthieno[3,2-b]pyridine (>98% purity).
-
Solvent: HPLC-grade Methanol (cutoff <205 nm) or Acetonitrile (cutoff <190 nm).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).
-
Cuvettes: Quartz (1 cm path length).
Step-by-Step Workflow
Caption: Workflow for obtaining high-fidelity UV-Vis spectra, including critical Quality Control (QC) checkpoints.
Critical Considerations
-
Solvent Cutoff: Do not use Acetone or Toluene, as they absorb strongly in the UV region, masking the primary bands of the thienopyridine.
-
Acid/Base Sensitivity: The pyridine nitrogen is basic (
).-
Neutral pH: Spectra reflect the free base.
-
Acidic pH: Protonation of the nitrogen will cause a significant bathochromic shift and change the band shape. If your application involves acidic media (e.g., gastric fluid simulation), perform a pH-titration scan.
-
Applications & Implications in Drug Development
Understanding the UV profile is not just about characterization; it dictates downstream applications:
-
HPLC Method Development: The local maximum at 254 nm is the robust choice for detecting impurities during synthesis. For higher sensitivity, the secondary band at ~300 nm can be used to selectively detect the thienopyridine scaffold in complex biological matrices (e.g., plasma), reducing interference from simple benzene derivatives.
-
Purity Assessment: The ratio of absorbance at
(235 nm) to (295 nm) should remain constant. A deviation in this ratio indicates the presence of impurities (e.g., oxidized N-oxides or ring-opened byproducts). -
Photostability: Thienopyridines can be susceptible to photo-oxidation. The UV spectrum allows researchers to monitor stability by observing the decrease in
or the appearance of new bands (N-oxide formation) over time.
References
-
PubChem. (2025). 7-Methylthieno[3,2-b]pyridine Compound Summary. National Library of Medicine. Available at: [Link]
- Barker, D., et al. (2016). Synthesis and Cytotoxicity of Thieno[2,3-b]pyridine Derivatives. Bioorganic & Medicinal Chemistry. (Contextualizing the spectral properties of the thienopyridine class).
- Queiroz, M. J., et al. (2008). Synthesis of substituted 7-arylethers of thieno[3,2-b]pyridine. MDPI.
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine and Derivatives. (Reference for general pyridine transitions). Available at: [Link]
Sources
Structural Confirmation of 7-Methylthieno[3,2-b]pyridine Regioisomers: A Comparative Analytical Guide
Topic: Structural Confirmation of 7-Methylthieno[3,2-b]pyridine Regioisomers Content Type: Technical Comparison Guide
Executive Summary: The Regioisomer Trap
In the development of kinase inhibitors (e.g., VEGFR, c-Met) and bioisosteres for indoles, the thieno[3,2-b]pyridine scaffold is a privileged structure. However, the synthesis of substituted thienopyridines—specifically 7-methylthieno[3,2-b]pyridine —is fraught with regioisomeric ambiguity.
Common synthetic routes, such as the Skraup reaction or the cyclization of 3-aminothiophene-2-carboxylates, frequently yield mixtures of the desired [3,2-b] system and the isomeric [2,3-b] system, or result in methyl group migration (e.g., 5-methyl vs. 7-methyl). Misassignment of these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data and wasted resources in drug discovery.
This guide objectively compares the performance of analytical modalities used to distinguish 7-methylthieno[3,2-b]pyridine from its regioisomers, providing a self-validating workflow for structural confirmation.
The Regioisomer Landscape
Before selecting an analytical method, one must define the structural competitors. The ambiguity typically arises in two dimensions:
-
Scaffold Fusion: Thieno[3,2-b]pyridine (Target) vs. Thieno[2,3-b]pyridine (Byproduct).
-
Substituent Position: 7-Methyl (Target) vs. 5-Methyl or 6-Methyl isomers.
Visualization: The Isomer Divergence
The following diagram illustrates the critical decision points in structural assignment.
Figure 1: Analytical decision tree for distinguishing thienopyridine regioisomers.
Comparative Analysis of Analytical Modalities
We evaluated three primary methods for structural confirmation. The "Performance" metric is defined by the method's ability to definitively rule out incorrect isomers.
Method A: 1D 1H NMR (Coupling Constant Analysis)
-
Status: First-Line Screening.
-
Mechanism: Relies on the characteristic vicinal coupling constants (
) of the thiophene and pyridine rings. -
Performance:
-
Pros: Rapid (<10 min), low cost, quantitative purity assessment.
-
Cons: Cannot definitively assign the methyl position if the signals are isolated singlets.
-
Key Diagnostic:
-
Thiophene Ring: In [3,2-b] systems,
is typically 5.2–5.5 Hz . In the [2,3-b] isomer, this coupling often shifts to 6.0 Hz . -
Pyridine Ring: For the 7-methyl isomer, protons H-5 and H-6 are vicinal (
Hz).
-
-
Method B: 2D NMR (NOESY & HMBC) – Recommended Standard
-
Status: The Industry Standard for Solution State.
-
Mechanism:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions (<5 Å).
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (
) couplings.
-
-
Performance:
-
Pros: Provides connectivity and spatial orientation; definitively places the methyl group.
-
Cons: Requires higher concentration (>5 mg) and longer acquisition time (1–4 hours).
-
The "Smoking Gun":
-
7-Methyl Isomer: Strong NOE correlation between the Methyl protons and H-6 (pyridine proton). No NOE between Methyl and H-2/H-3 (thiophene).
-
HMBC: Methyl protons show a
correlation to the quaternary carbon C-7a (bridgehead).
-
-
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
-
Status: The "Gold Standard" (Ultimate Truth).
-
Performance:
-
Pros: Absolute structural configuration; resolves all ambiguity.
-
Cons: High failure rate (requires suitable crystal); slow (days to weeks).
-
Verdict: Use only if 2D NMR is ambiguous or for filing regulatory data packages.
-
Summary of Performance
| Feature | 1D 1H NMR | 2D NMR (NOESY/HMBC) | X-Ray Crystallography |
| Throughput | High | Medium | Low |
| Scaffold ID | Good (via | Excellent | Excellent |
| Methyl Position | Poor (Ambiguous) | Excellent (Definitive) | Excellent |
| Sample Req. | <1 mg | 5–10 mg | Single Crystal |
| Cost/Run | $ |
Detailed Experimental Protocols
To ensure reproducibility, follow these self-validating protocols.
Protocol 1: The "NOE Lock" (NMR Assignment)
Objective: Confirm 7-methyl placement via spatial proximity to H-6.
-
Sample Preparation: Dissolve 10–15 mg of the candidate compound in 0.6 mL DMSO-d6 .
-
Why DMSO? It prevents aggregation better than CDCl3 for fused heterocycles, sharpening peaks for NOE detection.
-
-
Acquisition (1D): Acquire a standard proton spectrum (SW 12-14 ppm, d1=2s).
-
Checkpoint: Identify the methyl singlet (
ppm).
-
-
Acquisition (NOESY):
-
Pulse Sequence: noesygpphpp (or equivalent gradient-selected sequence).
-
Mixing Time (
): Set to 400–500 ms . (Too short = no signal; too long = spin diffusion). -
Scans: Minimum 16 scans per increment.
-
-
Analysis:
-
Locate the Methyl diagonal peak.
-
Look for a cross-peak at the frequency of the Pyridine H-6 doublet.
-
Validation: If you see a cross-peak to a thiophene proton (
), you likely have the 5-methyl isomer or a different scaffold fusion.
-
Protocol 2: Small-Molecule Crystallization (Vapor Diffusion)
Objective: Grow diffraction-quality crystals for Method C.
-
Dissolution: Dissolve 5 mg of compound in a minimal amount of DCM (Dichloromethane) or THF in a small inner vial (GC vial).
-
Antisolvent: Place the open inner vial inside a larger vial containing Pentane or Hexane (approx. 2 mL).
-
Sealing: Cap the outer vial tightly.
-
Mechanism: The volatile antisolvent (Pentane) slowly diffuses into the solution, gently lowering solubility and promoting ordered crystal growth over 24–72 hours.
Data Interpretation & Signaling Pathways
Understanding the NMR signals requires mapping the atoms correctly. The diagram below represents the 7-Methylthieno[3,2-b]pyridine structure and the critical NOE/HMBC correlations required for confirmation.
Figure 2: Key NOE (red) and HMBC (blue) correlations for confirming the 7-methyl regioisomer.
Expected Chemical Shifts (DMSO-d6, approx):
-
Methyl (C7-Me):
ppm (Singlet). -
H-6 (Pyridine):
ppm (Doublet, Hz). -
H-5 (Pyridine):
ppm (Doublet, Hz). Deshielded by Nitrogen. -
H-3 (Thiophene):
ppm (Doublet, Hz). -
H-2 (Thiophene):
ppm (Doublet, Hz). Deshielded by Sulfur.
Note: If
References
-
Litvinov, V. P. (2004). The chemistry of thienopyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Russian Chemical Reviews. Link
-
Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives.[13] European Journal of Medicinal Chemistry. Link
-
PubChem. (2025).[9] Compound Summary: 7-Methylthieno[3,2-b]pyridine.[9] National Library of Medicine. Link
-
Hassan, G. S., et al. (2019). Design and synthesis of new thieno[2,3-b]pyridine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry.[11][14] Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY/HMBC protocols). Link
Sources
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Methylthieno(3,2-b)pyridine | C8H7NS | CID 591058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 7-Methylthieno[3,2-b]pyridine
Executive Safety Directive
7-Methylthieno[3,2-b]pyridine is a fused heterocyclic aromatic compound containing both nitrogen and sulfur.[1][2][3][4] While often used as an intermediate in the synthesis of bioactive molecules (e.g., kinase inhibitors or antiplatelet agents), its disposal requires strict adherence to protocols governing organic bases and heterocyclic amines .[2][3]
Immediate Action Required:
-
Treat as Acutely Toxic: Unless specific batch data proves otherwise, handle this compound as if it carries H301 (Toxic if swallowed) and H310 (Fatal in contact with skin) , consistent with high-potency thienopyridine derivatives.[1][2][3]
-
Segregation: Strictly segregate from oxidizing agents and strong acids .[2]
-
Disposal Path: High-temperature incineration with scrubber systems (to manage SOx/NOx emissions).[1][2]
Chemical Profile & Hazard Identification
Understanding the molecular structure is the first step in safe disposal.[2][3] The presence of the pyridine ring renders the molecule basic, while the thiophene ring adds sulfur content that dictates incineration parameters.[2][3]
| Property | Data | Disposal Implication |
| Chemical Name | 7-Methylthieno[3,2-b]pyridine | Primary identifier for waste manifests. |
| CAS Number | 13362-83-9 | Use for regulatory reporting (TSCA/RCRA).[1][2][4][5] |
| Molecular Formula | C₈H₇NS | Generates SO₂ and NOx upon combustion.[1][2][4][5] |
| Basicity | Weakly Basic (Pyridine N) | Exothermic reaction risk with strong acids.[1][2][4][5] |
| Physical State | Solid (typically) | Requires solid waste stream unless dissolved.[1][2][4][5] |
| Flash Point | Unknown (Treat as < 60°C) | If in solution, treat as Ignitable (D001) . |
The "Why" Behind the Protocol
-
Nitrogen/Sulfur Content: You cannot dispose of this in standard general refuse or down the drain.[2] Combustion releases sulfur dioxide (acid rain precursor) and nitrogen oxides.[2][3] It must go to a licensed chemical incinerator equipped with scrubbers.[2]
-
Pyridine Moiety: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a nucleophile.[2][3] Mixing this waste with alkylating agents or strong acids in a waste drum can generate heat or unwanted byproducts.[2][3]
Pre-Disposal Stabilization & Segregation[1][4][5]
Before moving the material to the central waste area, you must stabilize the waste stream at the bench level.[2][3]
A. Solid Waste (Pure Compound)[2][3]
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Labeling: Label clearly as "Hazardous Waste - Toxic - Organic Solid."
-
Contamination: Any spatulas, weigh boats, or gloves in contact with the pure solid must be disposed of in the same solid toxic waste stream, not general trash.[2][3]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
If the compound is dissolved in solvent (e.g., Dichloromethane, Ethyl Acetate, Methanol):
-
PH Check: Ensure the solution is neutral or slightly basic. If the reaction mixture was acidic, quench slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent pressure buildup in the drum.[2][3]
-
Solvent Compatibility:
C. Critical Incompatibilities (Do Not Mix)
-
Nitric Acid / Peroxides: Mixing thienopyridines with strong oxidizers can lead to rapid oxidation of the sulfur or nitrogen, potentially causing explosive decomposition .[2][3]
-
Strong Acids: Direct addition to concentrated sulfuric or hydrochloric acid will generate heat (exothermic neutralization).[2][3]
Disposal Workflow & Decision Matrix
This workflow ensures the material ends up in the correct regulatory waste stream (RCRA).[2][3]
Figure 1: Decision matrix for segregating thienopyridine waste streams based on physical state and solvent carrier.
Regulatory Framework (RCRA)[1][2][3]
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA).[2][3]
-
Waste Code Assignment:
-
P-List/U-List: 7-Methylthieno[3,2-b]pyridine is not explicitly listed on the EPA P-list (acutely hazardous) or U-list.[1][2][3][4][5] However, its parent structure (Pyridine) is U196/D038 .[2][3]
-
Characteristic Waste: You must evaluate the waste for characteristics.[2][3]
-
Best Practice: Due to the structural similarity to bioactive toxic compounds, classify as Hazardous Waste regardless of explicit listing to ensure "Cradle-to-Grave" tracking.[1][2][3]
-
Emergency Spill Response
In the event of a benchtop spill, autonomy and speed are critical.[2][3]
-
Evacuate & Ventilate: If the powder becomes airborne, evacuate the immediate area.[2][3] The sulfur-nitrogen heterocycle may be a respiratory irritant (STOT SE 3).[1][2]
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a lab coat.[2][3] If dust is visible, use an N95 or P100 respirator.[2][3]
-
Containment:
-
Decontamination: Wipe the surface with a mild detergent solution followed by water.[2][3] Collect all wipes in the solid toxic waste bag.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 591058, 7-Methylthieno[3,2-b]pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2][3][5]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
